4-Chloro-5-fluoro-2-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluoro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWCXLYGQBLSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599242 | |
| Record name | 4-Chloro-5-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-95-2 | |
| Record name | 4-Chloro-5-fluoro-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-5-fluoro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Chloro-5-fluoro-2-methylpyridine, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. This document consolidates available data on its physical and spectral characteristics, outlines experimental protocols for its analysis, and discusses its potential applications as a versatile chemical intermediate.
Core Chemical and Physical Properties
This compound, with the CAS number 169750-95-2, is a substituted picoline. The strategic placement of chloro and fluoro groups on the pyridine ring significantly influences its reactivity and makes it a valuable building block in the synthesis of more complex molecules.[1]
A summary of its key physical and chemical identifiers is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | [2] |
| Molecular Weight | 145.56 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 169750-95-2 | [1] |
| SMILES String | CC1=CC(=C(C=N1)F)Cl | [2] |
| InChI Key | WFWCXLYGQBLSGP-UHFFFAOYSA-N | [2] |
Spectroscopic Profile
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are not widely published, a predicted profile based on established principles of spectroscopy is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
¹³C NMR (Predicted): The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine and chlorine atoms will exhibit characteristic chemical shifts. Furthermore, the carbon bonded to the fluorine atom is expected to show a large one-bond C-F coupling constant.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 145, corresponding to the molecular weight of the compound.[2] The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key absorptions are expected for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-F stretching vibrations.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These are based on standard laboratory techniques for similar compounds.
Generalized Synthesis Protocol
The synthesis of this compound can be envisioned through a multi-step process starting from a readily available picoline derivative. A plausible synthetic route is outlined in the workflow diagram below. The key steps would likely involve regioselective chlorination and fluorination reactions.
Caption: A potential synthetic pathway for this compound.
Detailed Steps:
-
Diazotization: 2-Amino-5-fluoro-4-methylpyridine is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride. This facilitates the displacement of the diazonium group with a chlorine atom, yielding the desired this compound.
-
Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or distillation.
Spectroscopic Analysis Workflow
Caption: Workflow for the structural elucidation of the synthesized compound.
Instrumentation and Procedure:
-
NMR Spectroscopy: A solution of the sample in a deuterated solvent (e.g., CDCl₃) is prepared. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry: A small amount of the sample is introduced into a mass spectrometer, typically using a technique like gas chromatography-mass spectrometry (GC-MS) or direct infusion, to determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic vibrational frequencies of the functional groups.
Reactivity and Applications in Drug Development
Halogenated pyridines are crucial intermediates in the pharmaceutical and agrochemical industries. The presence of chloro and fluoro substituents on the pyridine ring of this compound offers several avenues for further chemical transformations.
The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The fluorine atom can also influence the molecule's electronic properties and metabolic stability, which are important considerations in drug design. This compound serves as a valuable scaffold for the synthesis of biologically active molecules, and its derivatives are explored for their potential as therapeutic agents.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause irritation to the skin, eyes, and respiratory tract. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the chemical properties of this compound. Further experimental investigation is warranted to fully elucidate its physical properties and reactivity profile.
References
An In-depth Technical Guide to 4-Chloro-5-fluoro-2-methylpyridine (CAS: 169750-95-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoro-2-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring, offers multiple reaction sites for the synthesis of complex molecules with diverse biological activities. The strategic placement of these functional groups influences the compound's reactivity and physicochemical properties, making it a valuable intermediate in the development of novel therapeutic agents. Pyridine and its derivatives are integral components of numerous pharmaceuticals, and the introduction of halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 169750-95-2 | [1][2] |
| Molecular Formula | C₆H₅ClFN | [1][3] |
| Molecular Weight | 145.56 g/mol | [1][3] |
| Appearance | Light yellow to brown liquid | N/A |
| Purity | ≥95% (typical) | [2] |
| Storage | Sealed in dry, 2-8°C or Room Temperature | N/A |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are often proprietary, predicted and reported data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the pyridine ring and the methyl group.
Mass Spectrometry (MS)
Mass spectrometry data can confirm the molecular weight and provide insights into the fragmentation pattern of the molecule.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 146.01674 |
| [M+Na]⁺ | 167.99868 |
| [M-H]⁻ | 144.00218 |
| [M]⁺ | 145.00891 |
| [M]⁻ | 145.01001 |
(Data sourced from computational predictions)[4]
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic approach can be inferred from the synthesis of structurally similar compounds. A plausible synthetic route is outlined below.
Proposed Synthetic Workflow
A common method for the synthesis of chloropyridines involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocol: General Procedure for Sandmeyer Reaction
The following is a generalized protocol based on standard Sandmeyer reaction conditions for the conversion of an aminopyridine to a chloropyridine. Note: This protocol is illustrative and would require optimization for the specific substrate.
-
Diazotization:
-
Dissolve 4-amino-5-fluoro-2-methylpyridine in a suitable aqueous acid (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for a designated period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
-
Chlorination:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to facilitate the evolution of nitrogen gas and the formation of the chloropyridine.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
-
Applications in Drug Discovery
Halogenated pyridines, including this compound, are key intermediates in the synthesis of a wide range of biologically active compounds. The chlorine and fluorine atoms provide handles for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Role as a Key Intermediate in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction widely used in the pharmaceutical industry. This compound can serve as the electrophilic partner in this reaction, allowing for the introduction of various aryl or heteroaryl groups at the 4-position of the pyridine ring.
Caption: General workflow for Suzuki-Miyaura coupling.[5]
Potential Therapeutic Targets
While specific drugs synthesized directly from this compound are not extensively documented in publicly available literature, the structural motifs it helps create are found in inhibitors of various kinases and other enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The substituted pyridine core is a common feature in many bioactive molecules.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements: [1]
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of functional groups allows for the synthesis of a diverse range of complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective utilization in the development of new pharmaceuticals. Further research into its applications and the development of optimized synthetic protocols will continue to enhance its importance in the field of drug discovery.
References
- 1. This compound | C6H5ClFN | CID 19691410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 169750-95-2 [sigmaaldrich.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. PubChemLite - this compound (C6H5ClFN) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
4-Chloro-5-fluoro-2-methylpyridine physical and chemical properties
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Chloro-5-fluoro-2-methylpyridine, tailored for researchers, scientists, and professionals in drug development.
Core Compound Information
This compound is a halogenated pyridine derivative. Such compounds are valuable building blocks in medicinal chemistry and materials science due to their versatile reactivity. The presence of both chloro and fluoro substituents, along with a methyl group, on the pyridine ring offers multiple sites for chemical modification, making it an attractive scaffold for the synthesis of complex molecular architectures.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 169750-95-2 | PubChem[1] |
| Molecular Formula | C6H5ClFN | PubChem[1] |
| Molecular Weight | 145.56 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC1=CC(=C(C=N1)F)Cl | PubChem[1] |
| InChI Key | WFWCXLYGQBLSGP-UHFFFAOYSA-N | PubChem[1] |
Physical and Chemical Properties
Detailed experimental data for this compound is not widely available in the public domain. The following tables summarize predicted data from computational models, which provide useful estimates for experimental planning.
Table 2: Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 156.7 ± 35.0 °C | ChemicalBook |
| Density | 1.264 ± 0.06 g/cm³ | ChemicalBook |
| pKa | 2.95 ± 0.10 | ChemicalBook |
| XlogP | 2.0 | PubChemLite[2] |
Table 3: Chemical and Safety Information
| Property | Value | Source |
| Appearance | Light yellow to brown Liquid | ChemicalBook |
| Storage | Sealed in dry, 2-8°C | BLD Pharm |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | PubChem[1] |
Chemical Reactivity and Synthesis
Halogenated pyridines are versatile intermediates in organic synthesis. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while both the chloro and fluoro groups can participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
General Reactivity Profile
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C4-Cl bond towards attack by nucleophiles (e.g., amines, alcohols, thiols). This allows for the introduction of a wide range of functional groups at this position.
-
Suzuki-Miyaura Cross-Coupling: The chloro group can be replaced by various aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling with boronic acids or their esters. This is a powerful method for constructing C-C bonds.[3][4]
Representative Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Reactant Preparation: In a dry reaction vessel, dissolve 4-chloropyrimidine derivative (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or NMP). Add the amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80-120 °C. Stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reactant Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chloropyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).[4][5]
-
Reaction Execution: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe. Heat the reaction mixture to 80-120 °C and stir vigorously for the required time (typically 2-24 hours).[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and water. Separate the organic layer and extract the aqueous layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[4][5]
Role in Drug Discovery and Development
Pyridine-containing compounds are prevalent in a vast number of FDA-approved drugs and are a focus of ongoing drug discovery efforts. They are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.
The structural motifs present in this compound make it a candidate for incorporation into screening libraries for identifying novel therapeutic agents. The pyridine ring can act as a bioisostere for a phenyl ring, offering advantages in solubility and metabolic stability. The substituents provide vectors for chemical diversification to optimize potency, selectivity, and pharmacokinetic properties.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the application of this compound in a research and development context.
References
The Biological Landscape of 4-Chloro-5-fluoro-2-methylpyridine Derivatives: A Technical Overview for Drug Discovery Professionals
Disclaimer: Extensive literature searches did not yield specific biological activity data, detailed experimental protocols, or defined signaling pathways for derivatives of 4-Chloro-5-fluoro-2-methylpyridine. The following guide has been constructed based on the well-documented activities of structurally related substituted pyridine compounds to provide a predictive framework for researchers and drug development professionals. The experimental protocols and data presented are illustrative examples drawn from research on analogous compounds and should be adapted and validated for novel derivatives.
Introduction
Substituted pyridine scaffolds are of significant interest in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure for targeting a wide range of biological molecules, particularly protein kinases. The incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to target proteins. This technical guide explores the potential biological activities of derivatives based on the this compound core, with a focus on their potential as kinase inhibitors and anticancer agents.
Potential Biological Activities and Therapeutic Targets
Based on the activities of structurally similar compounds, derivatives of this compound are predicted to exhibit a range of biological effects, most notably as inhibitors of protein kinases involved in cell signaling pathways critical to cancer cell proliferation and survival.
Anticipated Target Families:
-
Tyrosine Kinases: Many substituted pyridines are potent inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.
-
Serine/Threonine Kinases: Inhibition of serine/threonine kinases like those in the MAPK/ERK and PI3K/Akt/mTOR pathways is a common mechanism for pyridine-based anticancer agents.
Quantitative Analysis of Antiproliferative Activity (Illustrative Data)
The following table summarizes hypothetical IC50 values for a series of this compound derivatives against various cancer cell lines. This data is illustrative and based on activities reported for analogous substituted pyridine compounds.
| Compound ID | R-Group at C-4 | Cell Line | IC50 (µM) | Target Kinase (Predicted) |
| CFM-001 | -NH-(4-methoxyphenyl) | A549 (Lung) | 0.85 | EGFR |
| CFM-002 | -NH-(3-chloro-4-fluorophenyl) | HCT116 (Colon) | 0.52 | MEK1/2 |
| CFM-003 | -O-(2,4-dichlorophenyl) | MCF-7 (Breast) | 1.20 | VEGFR2 |
| CFM-004 | -S-(4-(trifluoromethyl)phenyl) | U87-MG (Glioblastoma) | 2.50 | PDGFRα |
Detailed Experimental Protocols (Illustrative Examples)
The following are representative protocols for key in vitro assays used to characterize the biological activity of kinase inhibitors. These are based on standard methodologies and would need to be optimized for specific this compound derivatives.
In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the recombinant EGFR kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the Poly(Glu, Tyr) substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Mechanisms of Action (Illustrative Diagrams)
The following diagrams, generated using Graphviz, illustrate potential signaling pathways that could be targeted by derivatives of this compound, based on the known mechanisms of other pyridine-based kinase inhibitors.
Caption: Predicted inhibition of the EGFR signaling pathway.
Caption: General experimental workflow for drug discovery.
Conclusion and Future Directions
While direct experimental data for this compound derivatives is currently lacking in the public domain, the structural alerts present in this scaffold strongly suggest potential as modulators of key biological pathways, particularly as kinase inhibitors. The illustrative data and protocols provided in this guide offer a robust starting point for the synthesis and evaluation of novel derivatives. Future research should focus on synthesizing a library of these compounds with diverse substitutions at the 4-position and screening them against a panel of cancer-relevant kinases and cell lines. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could lead to the development of novel and potent therapeutic agents.
The Versatile Building Block: A Technical Guide to 4-Chloro-5-fluoro-2-methylpyridine in Synthetic Chemistry
For Immediate Release
Shanghai, China – December 24, 2025 – 4-Chloro-5-fluoro-2-methylpyridine is a halogenated pyridine derivative that has emerged as a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive chlorine atom, a fluorine atom, and a methyl group, provides a versatile scaffold for the construction of complex molecular architectures with diverse biological activities. This technical guide offers an in-depth overview of the properties, synthetic applications, and biological significance of compounds derived from this key intermediate.
Physicochemical Properties and Reactivity
This compound, with the CAS number 169750-95-2, is a compound with the molecular formula C₆H₅ClFN and a molecular weight of 145.56 g/mol .[1] The presence of both chloro and fluoro substituents on the pyridine ring significantly influences its electronic properties and reactivity. The chlorine atom at the 4-position serves as a versatile leaving group, amenable to displacement through various nucleophilic substitution and cross-coupling reactions. The fluorine atom at the 5-position enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 169750-95-2 | [1] |
| Molecular Formula | C₆H₅ClFN | [1] |
| Molecular Weight | 145.56 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=CC(=C(C=N1)F)Cl | [1] |
Synthetic Applications as a Building Block
The strategic placement of the chloro and fluoro groups makes this compound a highly sought-after precursor in the synthesis of novel bioactive molecules. The chlorine atom is the primary site for synthetic modification, participating in a range of transformations to introduce diverse functionalities.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, amplified by the fluorine substituent, renders the C4-position susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of substituted pyridine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent also serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines to form N-aryl derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
These reactions provide powerful tools for elaborating the core structure of this compound and accessing a broad chemical space.
Experimental Protocols for Key Transformations
While specific, detailed experimental protocols for reactions starting directly with this compound are not extensively documented in publicly available literature, general procedures for analogous halogenated pyridines can be adapted. The following represent generalized workflows for common synthetic transformations.
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: General Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Diagram 3: General Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: A generalized workflow for nucleophilic aromatic substitution (SNAr) reactions.
Role in Drug Discovery and Medicinal Chemistry
The this compound scaffold is of significant interest in medicinal chemistry due to the favorable properties that fluorine incorporation can impart to a drug candidate, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Derivatives of this building block have been investigated for their potential as antibacterial and antiviral agents.[2][3]
A patent application (EP 2 080 761 A1) describes the synthesis of various compounds derived from a closely related precursor, this compound 1-oxide, and their evaluation for antimicrobial activity.[4] This highlights the utility of this chemical scaffold in the development of new therapeutics for infectious diseases.
Diagram 4: Drug Discovery Pathway Utilizing this compound
Caption: A conceptual pathway for drug discovery starting from this compound.
Conclusion
This compound stands out as a valuable and versatile building block in modern organic synthesis. Its unique combination of reactive sites allows for the efficient construction of a wide array of complex molecules. The demonstrated and potential biological activities of its derivatives, particularly in the antibacterial and antiviral arenas, underscore its importance for researchers, scientists, and drug development professionals. Further exploration of the synthetic utility of this compound is poised to unlock new avenues for the discovery of novel therapeutics and functional materials.
References
- 1. This compound | C6H5ClFN | CID 19691410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6-cyclopropyl-2-methylpyrimidine|CAS 1159818-45-7 [benchchem.com]
- 3. 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine | 1196154-31-0 | Benchchem [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to the Safety and Hazards of 4-Chloro-5-fluoro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and hazard information for 4-Chloro-5-fluoro-2-methylpyridine (CAS No. 169750-95-2). The information is compiled from safety data sheets, chemical databases, and established testing guidelines. This document is intended to inform researchers and professionals in drug development and other scientific fields about the potential risks associated with this compound and to provide guidance on its safe handling.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C6H5ClFN | PubChem[1] |
| Molecular Weight | 145.56 g/mol | PubChem[1] |
| CAS Number | 169750-95-2 | PubChem[1] |
| Appearance | Liquid | Not explicitly stated, inferred from flammability |
| Melting Point | 2.4 °C (36.3 °F) | Sigma-Aldrich |
| Boiling Point | 145 °C (293 °F) | Sigma-Aldrich |
| Density | 0.957 g/mL at 25 °C (77 °F) | Sigma-Aldrich |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: The GHS category for eye damage/irritation varies slightly between different suppliers, with some classifying it as Category 1 (causes serious eye damage) and others as Category 2A (causes serious eye irritation).
The following pictograms are associated with the hazards of this compound:
Toxicological Information
While specific toxicological studies for this compound are not widely available in the public domain, one safety data sheet provides an acute oral toxicity value.
| Endpoint | Species | Value |
| LD50 (Oral) | Rat | 440 mg/kg |
General Experimental Protocols for Toxicity Testing
The toxicological data for chemical substances are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely methodologies that would be used to assess the toxicity of a compound like this compound.
This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: A group of three animals is dosed at the selected level. The number of mortalities within a specified period (typically 24-48 hours) determines the next step.
-
Stepwise Procedure:
-
If mortality is observed, the test is repeated at a lower dose level.
-
If no mortality is observed, the test is repeated at a higher dose level.
-
-
Endpoint: The toxicity category is determined by the dose level at which mortality is observed.
This guideline describes a procedure for the assessment of the irritant and/or corrosive effects of a substance on the skin.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Preparation of the Skin: The fur is clipped from the dorsal area of the trunk of the animal.
-
Application of Test Substance: A small amount of the test substance (0.5 mL for liquids) is applied to a small area of the clipped skin and covered with a gauze patch.
-
Exposure and Observation: The substance is left in contact with the skin for a defined period (typically 4 hours). After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the skin reactions is scored according to a standardized scale. The mean scores for erythema and edema are used to classify the substance's irritation potential.
This test is designed to evaluate the potential of a substance to cause irritation or corrosion to the eyes.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Application of Test Substance: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the ocular lesions is scored according to a standardized scale. The scores are used to classify the substance's eye irritation potential.
Fire and Explosion Hazards
This compound is a flammable liquid and vapor.
| Hazard | Data |
| Flash Point | Not explicitly available in searched documents. |
| Explosion Limits | Not explicitly available in searched documents. |
| Hazardous Combustion Products | Carbon oxides, nitrogen oxides, hydrogen chloride, hydrogen fluoride. |
Experimental Protocol for Flash Point Determination
The flash point of a flammable liquid is typically determined using either a closed-cup or open-cup method, following standards such as those from ASTM International.
Example Protocol (Closed-Cup Method):
-
Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens) is used.
-
Sample Preparation: A specified volume of the test substance is placed in the test cup.
-
Heating: The sample is heated at a slow, constant rate.
-
Ignition Source: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.
-
Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
Handling and Storage
Given the hazardous nature of this compound, strict safety precautions should be followed.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. Use a face shield if splashing is possible.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Engineering Controls: Work in a well-ventilated area. Eyewash stations and safety showers should be readily available.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.
Reactivity and Stability
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.
Ecotoxicological Information
No specific data on the ecotoxicity of this compound was found in the searched literature. As a halogenated organic compound, its release into the environment should be avoided.
Signaling Pathways and Metabolism
There is no specific information available in the public domain regarding the signaling pathways affected by this compound or its metabolic fate. For pyridine derivatives in general, metabolism can involve oxidation, hydroxylation, and conjugation reactions.
Visualizations
The following diagrams illustrate general workflows for assessing the hazards of a chemical substance like this compound.
Caption: General workflow for chemical hazard assessment.
Caption: Tiered approach to toxicity testing.
Conclusion
This compound is a flammable and toxic chemical that poses significant health hazards, including harm if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation. While quantitative toxicological data is limited in publicly accessible sources, the available information necessitates the use of stringent safety protocols, including appropriate personal protective equipment and engineering controls. Further research is needed to fully characterize its toxicological and ecotoxicological profile, as well as its metabolic fate and mechanisms of action. Researchers and drug development professionals should handle this compound with extreme care and adhere to all recommended safety guidelines.
References
4-Chloro-5-fluoro-2-methylpyridine: A Technical Guide for Chemical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoro-2-methylpyridine is a halogenated pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring chloro, fluoro, and methyl substituents on the pyridine ring, offers multiple reactive sites for chemical modification. This versatility makes it a key intermediate in the development of novel compounds for the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine and chlorine atoms can significantly influence the physicochemical properties of resulting molecules, including their metabolic stability, binding affinity, and overall biological activity. This technical guide provides a comprehensive overview of the suppliers, pricing, a plausible synthetic approach, and a conceptual workflow for the application of this compound in research and development.
Suppliers and Pricing
A variety of chemical suppliers offer this compound (CAS No. 169750-95-2). The pricing can vary based on the quantity and purity of the compound. Below is a summary of available information from select suppliers. Please note that prices are subject to change and may not include shipping and handling fees. For the most accurate and up-to-date pricing, it is recommended to contact the suppliers directly.
| Supplier | Quantity | Purity | Price |
| CymitQuimica | 100 mg | 95.0% | €57.00 |
| 250 mg | 95.0% | €120.00 | |
| 1 g | 95.0% | €378.00 | |
| 5 g | 95.0% | €1,668.00 | |
| BLD Pharm | - | - | Contact for price |
| Sigma-Aldrich | - | 95% | Sign in for price |
| Sunway Pharm Ltd | 1 g | 97% | $629.00 |
| 5 g | 97% | $1869.00 | |
| ChemicalBook | - | 98.00% | Contact for price |
Note: The pricing information is based on publicly available data and may have changed. Direct inquiry with the suppliers is recommended for current pricing and availability.
Proposed Synthesis Pathway
General Experimental Protocol:
-
N-Oxidation of 2-Methyl-5-fluoropyridine: 2-Methyl-5-fluoropyridine is reacted with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid to form 2-methyl-5-fluoropyridine N-oxide. The reaction is typically carried out in a chlorinated solvent at room temperature.
-
Chlorination of the Pyridine Ring: The resulting N-oxide is then subjected to chlorination. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can be used to introduce a chlorine atom at the 4-position of the pyridine ring. This reaction is often performed at elevated temperatures.
-
Deoxygenation of the N-oxide: The final step involves the removal of the N-oxide group. This can be achieved by treating the chlorinated N-oxide with a reducing agent such as phosphorus trichloride (PCl₃) or iron in acetic acid to yield the final product, this compound.
Purification at each step would typically involve extraction, washing, and column chromatography to isolate the desired intermediate and final product.
Application in Drug Discovery: A Workflow for Library Synthesis
This compound is a versatile building block for the synthesis of compound libraries for high-throughput screening in drug discovery. The chloro and fluoro substituents provide handles for various cross-coupling reactions, allowing for the rapid diversification of the core structure.
Methodologies for Key Cross-Coupling Reactions:
-
Suzuki Coupling: To a mixture of this compound, a suitable boronic acid or ester, and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base such as potassium carbonate or cesium carbonate is added in a solvent system like dioxane/water or DME. The reaction mixture is heated under an inert atmosphere until the starting material is consumed.
-
Buchwald-Hartwig Amination: this compound is reacted with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos or BINAP). A strong base, such as sodium tert-butoxide, is used in a solvent like toluene or dioxane, and the reaction is typically heated.
-
Sonogashira Coupling: A terminal alkyne is coupled with this compound using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base, typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent. The reaction is usually carried out at room temperature or with gentle heating.
These reactions enable the introduction of a wide range of substituents at the 4-position of the pyridine ring, leading to the generation of a diverse library of compounds for biological screening.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its availability from multiple suppliers and the potential for diverse chemical transformations make it an attractive starting material for the synthesis of novel bioactive compounds. The synthetic and application workflows presented in this guide provide a foundation for researchers to incorporate this building block into their research and development programs.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-5-fluoro-2-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a proposed multi-step synthesis of 4-Chloro-5-fluoro-2-methylpyridine, a valuable substituted pyridine intermediate in the pharmaceutical and agrochemical industries. While a direct synthetic pathway from 2-aminopyridine is not well-established, this guide outlines a more practical and efficient route commencing from the readily available starting material, 5-fluoro-2-methylpyridine. The protocol is based on established pyridine chemistry, including N-oxidation, regioselective nitration, and subsequent chlorination/deoxygenation.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step process starting from 5-fluoro-2-methylpyridine. This pathway leverages the directing effects of the pyridine N-oxide to achieve the desired regiochemistry of the substituents.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-methylpyridine N-oxide
This initial step involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation activates the pyridine ring for subsequent electrophilic substitution.
Methodology:
-
To a solution of 5-fluoro-2-methylpyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂), add m-chloroperbenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-fluoro-2-methylpyridine N-oxide.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 5-Fluoro-2-methylpyridine | [1] |
| Reagent | m-Chloroperbenzoic acid (m-CPBA) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Reaction Time | 16 hours | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Typical Yield | ~80-90% | General Procedure |
Step 2: Synthesis of 5-Fluoro-2-methyl-4-nitropyridine N-oxide
The N-oxide from the previous step is nitrated at the 4-position. The N-oxide group directs the incoming electrophile to this position.
Methodology:
-
To a mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, slowly add 5-fluoro-2-methylpyridine N-oxide (1.0 eq).
-
After the addition, allow the reaction mixture to warm to room temperature and then heat on a steam bath for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-fluoro-2-methyl-4-nitropyridine N-oxide.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 5-Fluoro-2-methylpyridine N-oxide | [1] |
| Reagents | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | [1] |
| Reaction Time | 2 hours (at elevated temperature) | [1] |
| Temperature | 0-5 °C initially, then steam bath | [1] |
| Reported Yield | 72% | [1] |
Step 3: Synthesis of this compound
The final step involves the conversion of the 4-nitro group to a chloro group and the simultaneous deoxygenation of the N-oxide.
Methodology:
-
To a solution of 5-fluoro-2-methyl-4-nitropyridine N-oxide (1.0 eq) in a suitable solvent like dichloromethane, add phosphorus oxychloride (POCl₃) (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours, and then heat to reflux for 4 hours.[1]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and carefully quench by pouring it into ice water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 5-Fluoro-2-methyl-4-nitropyridine N-oxide | [1] |
| Reagent | Phosphorus oxychloride (POCl₃) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Reaction Time | 16 hours at RT, 4 hours at reflux | [1] |
| Temperature | Room Temperature to Reflux | [1] |
| Reported Yield | 89% | [1] |
Alternative Synthetic Considerations from 2-Aminopyridine
While the above pathway is recommended for its efficiency, a synthesis commencing from 2-aminopyridine would first involve the formation of 2-amino-5-fluoropyridine. This multi-step process includes nitration, amino group protection, nitro group reduction, a Schiemann reaction for fluorination, and deprotection.[2][3]
Caption: Synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine.
The subsequent conversion of the 2-amino group in 2-amino-5-fluoropyridine to a methyl group is not a standard transformation and would likely involve multiple, low-yielding steps, making this route less practical for large-scale synthesis. Following the formation of a methylated pyridine, subsequent chlorination at the 4-position would be necessary, potentially involving regioselectivity challenges.[4][5]
Conclusion
The synthesis of this compound is most practically achieved via a three-step sequence starting from 5-fluoro-2-methylpyridine. This method, involving N-oxidation, regioselective nitration, and chlorination/deoxygenation, provides a reliable and efficient route to this important chemical intermediate. The provided protocols and data offer a solid foundation for researchers in the fields of medicinal chemistry and drug development.
References
- 1. 4-CHLORO-5-FLUORO-2-PYRIDINEMETHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-5-fluoro-2-methylpyridine
Abstract
These application notes provide a detailed overview of the theoretical principles and generalized protocols for nucleophilic aromatic substitution (SNAr) reactions involving 4-chloro-5-fluoro-2-methylpyridine. Due to a lack of specific experimental data in the public domain for this substrate, this document focuses on the expected reactivity, potential regiochemical outcomes, and general methodologies derived from established principles of SNAr chemistry on analogous halogenated pyridine systems. Protocols provided are representative and intended as a starting point for experimental design.
Introduction
This compound (CAS 169750-95-2) is a disubstituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Its two distinct halogen atoms at positions activated by the pyridine nitrogen atom make it a candidate for functionalization via nucleophilic aromatic substitution (SNAr). This reaction pathway is a cornerstone of modern synthetic chemistry, allowing for the introduction of a wide array of amine, oxygen, and sulfur-based nucleophiles.
A key chemical question for this substrate is the regioselectivity of the substitution: will an incoming nucleophile displace the chlorine atom at the C4 position or the fluorine atom at the C5 position? This document will explore the factors governing this selectivity and provide general protocols for conducting SNAr reactions.
Reaction Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the halide leaving group.
For this compound, two competing pathways exist:
-
Attack at C4: Displacement of the chloride.
-
Attack at C5: Displacement of the fluoride.
The regioselectivity is determined by two primary factors:
-
Carbon Electrophilicity: The pyridine nitrogen acts as a strong electron-withdrawing group, reducing electron density primarily at the ortho (C2, C6) and para (C4) positions. The C4 position is therefore significantly activated toward nucleophilic attack. The fluorine atom at C5 also has an inductive electron-withdrawing effect, which can influence the electrophilicity of both C4 and C5.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes it a better group for activating the ring for attack and stabilizing the negative charge in the Meisenheimer intermediate compared to chlorine. Consequently, the C-F bond is often more labile in SNAr reactions than the C-Cl bond.
Expected Outcome: Based on general principles, the C4 position is electronically more activated (para to the nitrogen). However, the superior ability of fluorine to stabilize the intermediate via induction could favor attack at C5. Without direct experimental evidence, it is plausible that reactions could yield a mixture of both 4-substituted-5-fluoro-2-methylpyridine and 5-substituted-4-chloro-2-methylpyridine products. The precise outcome will likely depend on the nature of the nucleophile, solvent, and reaction temperature.
Figure 1. Competing SNAr pathways for this compound.
Experimental Protocols
The following are generalized protocols for reacting this compound with common classes of nucleophiles. Researchers must optimize these conditions and perform careful analysis (e.g., NMR, LC-MS) to determine the yield and regioselectivity of the specific transformation.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol describes a general procedure for the synthesis of N-substituted aminopyridine derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the base (2.0 eq).
-
Purge the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe to achieve a suitable concentration (e.g., 0.1 - 0.5 M).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate and characterize the product(s).
Protocol 2: Reaction with Oxygen Nucleophiles (Alkoxylation/Phenoxylation)
This protocol outlines a general procedure for synthesizing alkoxy- or phenoxy-pyridine derivatives.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.2 - 2.0 eq)
-
Strong Base (e.g., NaH, KOtBu, 1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, inert-atmosphere flask containing a magnetic stir bar, add the alcohol or phenol (1.2 - 2.0 eq) and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (e.g., NaH) portion-wise to form the corresponding alkoxide or phenoxide. Stir for 20-30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide/phenoxide solution.
-
Allow the reaction to warm to room temperature and then heat to 60-120 °C, stirring until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Presentation
As no specific experimental data could be located, the following table is presented as a template for researchers to populate with their own results. It is crucial to determine the ratio of isomers formed.
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Product(s) (Ratio C4-Nu : C5-Nu) | Yield (%) |
| e.g., Morpholine | K₂CO₃ | DMSO | 120 | 12 | Data to be determined | Data to be determined |
| e.g., Sodium Methoxide | N/A | MeOH | 80 | 6 | Data to be determined | Data to be determined |
| e.g., Thiophenol | Cs₂CO₃ | DMF | 100 | 8 | Data to be determined | Data to be determined |
Table 1. Template for Recording SNAr Reaction Data.
General Experimental Workflow
The logical flow for performing and analyzing an SNAr reaction on this substrate is outlined below.
Figure 2. General workflow for SNAr reaction, purification, and analysis.
Conclusion
The nucleophilic aromatic substitution of this compound presents an interesting case for studying regioselectivity in SNAr reactions. While general principles provide a framework for predicting potential outcomes, empirical data is required to establish the definitive reactivity of this substrate. The protocols and guidelines presented here offer a solid foundation for researchers to begin their investigations into the functionalization of this versatile pyridine building block. Careful execution and rigorous analytical characterization will be essential to elucidate the reaction pathways and develop robust synthetic methods.
Application Notes and Protocols for Sonogashira Coupling of Substituted Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction of substituted chloropyridines. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of a wide array of functionalized pyridine derivatives. Given the inherent lower reactivity of chloropyridines compared to their bromo or iodo counterparts, careful selection of reaction parameters is crucial for successful coupling.
Introduction
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[1] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules.[1] However, the C-Cl bond in chloropyridines is significantly stronger and less reactive, presenting a challenge for standard Sonogashira conditions. Recent advancements in catalyst design, particularly the use of specialized ligands and N-heterocyclic carbenes (NHCs), have enabled the efficient coupling of these less reactive substrates.[2][3]
Data Presentation: Reaction Conditions and Yields
The following tables summarize various successful Sonogashira coupling reactions of substituted chloropyridines and related chloro-heterocycles with terminal alkynes. These examples highlight the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.
Table 1: Sonogashira Coupling of Substituted Chloropyridines
| Entry | Chloropyridine Substrate | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-chloro-3-bromopyridine¹ | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85[4] |
| 2 | 2-Amino-3-chloropyrazine² | Various Terminal Alkynes | Pd catalyst (3) | - | - | - | - | 150 (MW) | 0.33 | Good[5] |
¹Note: In this example, the more reactive C-Br bond undergoes coupling. ²Note: Specific yield data was not provided in the abstract, but the protocol was reported as successful for a range of substrates under microwave conditions.
Table 2: General Conditions for Sonogashira Coupling of Aryl Chlorides (Applicable to Chloropyridines with Optimization)
| Entry | Aryl Chloride | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] (ppm levels) | - | None | Water (catalytic) | EtOH | 80 | 16 | High |
| 2 | Various Aryl Chlorides | Phenylacetylene | PdCl₂(NHC)L₂ (L=Pyridine or PPh₃) | - | - | Cs₂CO₃ | Dioxane | 120 | 12-24 | Good to Excellent[2] |
Experimental Protocols
Below are detailed experimental protocols for key Sonogashira coupling reactions. These can be adapted for various substituted chloropyridines with appropriate optimization.
Protocol 1: General Procedure for Sonogashira Coupling of a Substituted Chloropyridine (Adapted from Aryl Halide Protocols)
This protocol is a general guideline and may require optimization for specific chloropyridine substrates.
Materials:
-
Substituted chloropyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Ligand (e.g., PPh₃, XPhos, SPhos, if required, 4-10 mol%)
-
Base (e.g., Et₃N, DIPA, Cs₂CO₃, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., DMF, THF, Dioxane, Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted chloropyridine, palladium catalyst, copper(I) iodide, and ligand (if used).
-
Add the anhydrous, degassed solvent, followed by the base.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Sonogashira Coupling of a Chloro-heterocycle
Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.[5]
Materials:
-
Chloro-heterocycle (e.g., 2-amino-3-chloropyrazine, 1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Solvent (e.g., DMF or Dioxane, 3-5 mL)
Procedure:
-
In a microwave reaction vial, combine the chloro-heterocycle, palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base.
-
Add the terminal alkyne.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 4. scirp.org [scirp.org]
- 5. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
Purification of 4-Chloro-5-fluoro-2-methylpyridine by Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-Chloro-5-fluoro-2-methylpyridine using column chromatography. The provided methodologies are based on established principles for the separation of halogenated pyridine derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for the development of an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFN | PubChem |
| Molecular Weight | 145.56 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 169750-95-2 | PubChem |
| Predicted XlogP | 2.0 | [2] |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge |
| Polarity | Moderately polar | Based on predicted XlogP and structure |
The predicted XlogP value of 2.0 suggests that this compound possesses moderate polarity, making it amenable to purification by normal-phase column chromatography.
Chromatographic Purification Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using standard laboratory equipment.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard laboratory suppliers |
| Hexane | ACS Grade or higher | Standard laboratory suppliers |
| Ethyl Acetate | ACS Grade or higher | Standard laboratory suppliers |
| Triethylamine | Reagent Grade | Standard laboratory suppliers |
| This compound | Crude mixture | N/A |
| Glass column | Appropriate size for the scale of purification | Standard laboratory suppliers |
| Thin Layer Chromatography (TLC) plates | Silica gel coated | Standard laboratory suppliers |
| Collection tubes/flasks | Standard laboratory suppliers |
Experimental Workflow
The overall workflow for the purification process is depicted in the diagram below.
Caption: Workflow for the purification of this compound.
Detailed Methodology
2.3.1. Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine an appropriate mobile phase system using TLC. A starting point for the mobile phase can be a mixture of hexane and ethyl acetate. For a similar compound, 4-chloro-5-fluoro-2-methylpyrimidine, a mobile phase of 10% ethyl acetate in hexane resulted in an Rf value of 0.26.[3] This suggests a good starting point for the target compound.
-
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 hexane:ethyl acetate ratio).
-
Visualize the spots under UV light.
-
Adjust the mobile phase composition to achieve an Rf value of approximately 0.2-0.3 for the target compound. This will ensure good separation on the column.
-
To mitigate potential peak tailing due to the basic nature of the pyridine, consider adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.
-
2.3.2. Column Preparation
-
Procedure:
-
Select a glass column with a diameter and length appropriate for the amount of crude material to be purified. A general rule is to use a silica gel to crude material ratio of 30:1 to 50:1 by weight.
-
Prepare a slurry of silica gel in the chosen mobile phase (hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
2.3.3. Sample Loading
-
Procedure (Dry Loading is recommended for better resolution):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the silica gel with the adsorbed sample onto the top of the prepared column.
-
Add another thin layer of sand on top of the sample layer.
-
2.3.4. Elution and Fraction Collection
-
Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Begin collecting fractions in appropriately sized test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.
-
Maintain a constant level of solvent above the silica gel throughout the elution process to prevent the column from running dry.
-
2.3.5. Monitoring and Analysis
-
Procedure:
-
Monitor the separation by spotting every few fractions onto a TLC plate and developing it in the mobile phase.
-
Visualize the spots under UV light to identify the fractions containing the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel. | Add a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase. Consider using a less acidic stationary phase like neutral alumina. |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase composition based on TLC analysis. A shallower gradient or isocratic elution with a finely-tuned solvent system may improve resolution. |
| Low Recovery | Irreversible adsorption of the compound onto the silica gel. | The addition of triethylamine to the mobile phase can help to reduce irreversible adsorption. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound for its use in further research and development activities.
References
Application Note: Characterization of 4-Chloro-5-fluoro-2-methylpyridine using ¹H and ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of 4-Chloro-5-fluoro-2-methylpyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Unambiguous characterization of its molecular structure is crucial for its application and further development. High-resolution NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note details the experimental procedures for acquiring ¹H and ¹³C NMR spectra of this compound and provides an analysis of the expected spectral data.
Predicted NMR Data
Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 | d | ~3.0 |
| H-6 | ~8.2 | d | ~1.5 |
| CH₃ | ~2.5 | s | - |
d = doublet, s = singlet
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~160 |
| C-3 | ~125 |
| C-4 | ~140 (d, JC-F ≈ 250 Hz) |
| C-5 | ~150 (d, JC-F ≈ 20 Hz) |
| C-6 | ~148 |
| CH₃ | ~23 |
d = doublet
Experimental Protocols
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
3.2. ¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
3.3. ¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Visualization of Experimental Workflow and Data Relationships
The following diagrams illustrate the workflow for NMR analysis and the logical relationship of the spectral data for the characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Caption: Logical relationship of NMR signals to the molecular structure.
Application Notes and Protocols for Mass Spectrometry Analysis of Halogenated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridine derivatives are a class of compounds frequently utilized as key intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of halogen atoms onto the pyridine ring significantly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. Accurate and robust analytical methods are therefore essential for the identification, quantification, and structural elucidation of these compounds throughout the drug discovery and development process.
Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), stands as a powerful tool for the analysis of halogenated pyridine derivatives. This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of this compound class, intended to guide researchers in developing and implementing reliable analytical workflows. The information presented herein is compiled from various scientific resources and databases to ensure a comprehensive overview.
Quantitative Data Presentation
The following tables summarize the characteristic mass-to-charge ratios (m/z) of molecular ions and major fragment ions for a selection of halogenated pyridine derivatives, as determined by electron ionization mass spectrometry (EI-MS). The isotopic patterns resulting from the natural abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) are crucial for the identification of these compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]
Table 1: Mass Spectrometry Data for Monohalogenated Pyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺˙) [m/z] | Major Fragment Ions [m/z] (Relative Abundance %) |
| 2-Fluoropyridine | C₅H₄FN | 97.09 | 97 | 70 (100%), 50 (20%) |
| 2-Chloropyridine | C₅H₄ClN | 113.55 | 113/115 | 78 (100%), 51 (40%) |
| 3-Chloropyridine | C₅H₄ClN | 113.55 | 113/115 | 113 (100%), 78 (45%), 51 (30%) |
| 3-Bromopyridine | C₅H₄BrN | 157.99 | 157/159 | 78 (100%), 51 (50%) |
Table 2: Mass Spectrometry Data for Dichloropyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺˙) [m/z] | Major Fragment Ions [m/z] (Relative Abundance %) |
| 2,3-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 147/149/151 | 112 (100%), 77 (35%), 50 (15%) |
| 2,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 147/149/151 | 147 (100%), 112 (80%), 77 (30%) |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 147/149/151 | 147 (100%), 112 (85%), 77 (25%) |
| 3,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 147/149/151 | 147 (100%), 112 (70%), 77 (20%) |
Table 3: Mass Spectrometry Data for Polyhalogenated Pyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺˙) [m/z] | Major Fragment Ions [m/z] (Relative Abundance %) |
| 2,3,5-Trichloropyridine | C₅H₂Cl₃N | 182.44 | 181/183/185 | 146 (100%), 111 (60%), 75 (40%) |
| 2,3,5,6-Tetrachloropyridine | C₅HCl₄N | 216.88 | 215/217/219/221 | 180 (100%), 145 (55%), 109 (30%) |
| Pentachloropyridine | C₅Cl₅N | 251.33 | 249/251/253/255/257 | 214 (100%), 179 (50%), 144 (25%) |
| 3,5-Dichloro-2,4,6-trifluoropyridine | C₅Cl₂F₃N | 201.96 | 201/203/205 | 166 (100%), 131 (45%) |
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Halogenated Pyridine Derivatives
This protocol is suitable for the analysis of thermally stable and volatile halogenated pyridines.
1. Sample Preparation
-
Standard Solutions: Prepare stock solutions of the analytical standards at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Working Solutions: Perform serial dilutions of the stock solutions with the same solvent to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.
2. Gas Chromatography (GC) Parameters
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[2]
-
Oven Temperature Program: An initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[1] This program should be optimized based on the specific analytes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-350.
-
Ion Source Temperature: 230 °C.[2]
-
Interface Temperature: 280 °C.[2]
Protocol 2: LC-MS/MS Analysis of a Broad Range of Halogenated Pyridine Derivatives
This protocol is adaptable for a wider range of halogenated pyridines, including less volatile and more polar derivatives.
1. Sample Preparation
-
Standard Solutions: Prepare stock solutions of the analytical standards at 1 mg/mL in methanol or a mixture of methanol and water.
-
Working Solutions: Prepare serial dilutions in the initial mobile phase composition to create calibration standards.
-
Biological Samples: For analysis in biological matrices (e.g., plasma, urine), a protein precipitation step using a cold organic solvent like acetonitrile, followed by centrifugation, is typically required. The resulting supernatant can be diluted with the initial mobile phase before injection.
2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice. For more polar compounds, a pentafluorophenyl (PFP) or a silica hydride-based column can provide better retention.[24][25]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over several minutes to elute the compounds. The gradient should be optimized for the specific analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Tandem Mass Spectrometry (MS/MS) Parameters
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for pyridine-containing compounds.
-
Scan Type:
-
Full Scan: To identify the molecular ions of unknown compounds.
-
Product Ion Scan: To elucidate the fragmentation patterns of specific precursor ions.
-
Multiple Reaction Monitoring (MRM): For targeted quantification of known compounds. This involves selecting a specific precursor ion and one or more of its characteristic product ions.
-
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
Visualizations
The following diagrams illustrate the general experimental workflow for LC-MS/MS analysis and a common fragmentation pathway for chlorinated pyridine derivatives.
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Common fragmentation pathway for a dichloropyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pentachloropyridine | C5Cl5N | CID 16584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine, 3,5-dichloro- [webbook.nist.gov]
- 6. Pyridine, pentachloro- [webbook.nist.gov]
- 7. 2,3-Dichloropyridine(2402-77-9) 1H NMR [m.chemicalbook.com]
- 8. 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-Dichloropyridine | C5H3Cl2N | CID 16988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyridine, 2,6-dichloro- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine, 3,5-dichloro- [webbook.nist.gov]
- 13. Page loading... [guidechem.com]
- 14. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 16. Pyridine, pentachloro- [webbook.nist.gov]
- 17. scbt.com [scbt.com]
- 18. Pyridine, 2,3,5-trichloro- | C5H2Cl3N | CID 27666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2,3,4,6-Tetrachloropyridine | C5HCl4N | CID 84208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. asianpubs.org [asianpubs.org]
- 21. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 2-Hydroxy-3,5,6-trichloropyridine [webbook.nist.gov]
- 24. mdpi.com [mdpi.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols for FT-IR Spectroscopy in the Identification of Functional Groups in Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a potent and non-destructive analytical technique for the structural elucidation of pyridine and its derivatives, which are key heterocyclic compounds in pharmaceuticals, agrochemicals, and materials science.[1] This method leverages the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[1] For pyridine derivatives, FT-IR is invaluable for confirming successful synthesis, identifying specific functional groups attached to the pyridine ring, assessing purity, and studying intermolecular interactions like hydrogen bonding.[1] The vibrational frequencies in a pyridine derivative's FT-IR spectrum are sensitive to the nature and position of its substituents.[1][2]
Core Principles of FT-IR for Pyridine Derivatives
The utility of FT-IR in the analysis of pyridine derivatives is centered on its ability to:
-
Confirm Synthesis: Verification of the formation of a target molecule by detecting the characteristic vibrational bands of its constituent functional groups.[1]
-
Structural Elucidation: Providing concrete evidence for the presence and nature of substituents on the pyridine ring.[1]
-
Purity Assessment: Detecting residual starting materials or by-products by identifying their characteristic spectral signatures.[1]
Experimental Protocols
Sample Preparation
The choice of sampling technique is contingent on the physical state of the pyridine derivative.
A. For Solid Samples (KBr Pellet Technique) [1]
-
Materials:
-
Procedure:
-
Gently grind the KBr into a fine powder using the agate mortar and pestle.[1]
-
Add 1-2 mg of the solid pyridine sample to the KBr and mix thoroughly by grinding until a homogenous mixture is obtained. The fine grinding is crucial to reduce scattering losses and prevent distortions in the absorption bands.
-
Transfer a portion of the mixture into the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
B. For Liquid Samples (Neat Liquid or Solution)
-
Materials:
-
Liquid pyridine derivative
-
Salt plates (e.g., KBr, NaCl)
-
Volatile solvent (if preparing a solution, e.g., chloroform, dichloromethane)
-
-
Procedure for Neat Liquids:
-
Place a small drop of the liquid sample onto one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Procedure for Solutions:
-
Prepare a concentrated solution of the pyridine derivative in a suitable volatile solvent.
-
Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Mount the plate in the sample holder. It is advisable to run a background spectrum of the pure solvent to subtract its contribution from the sample spectrum.
-
Data Acquisition
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or with a pure KBr pellet/salt plates) to account for atmospheric CO2 and water vapor, as well as any instrumental artifacts.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the FT-IR spectrum.
-
Data Parameters: A typical spectral range is 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio (e.g., 16 or 32 scans).
Data Presentation: Characteristic FT-IR Vibrational Frequencies
The following table summarizes the key vibrational modes for the pyridine ring and common functional groups. The presence and position of these bands provide valuable information for structural determination.
| Functional Group/Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Pyridine Ring Vibrations | |||
| C-H Stretching (aromatic) | 3150 - 3000 | Medium to Weak | Multiple bands may be observed in this region.[3] |
| C=C & C=N Ring Stretching | 1625 - 1430 | Strong to Medium | A series of bands characteristic of the aromatic ring system.[4] The positions are sensitive to substitution. |
| C-H In-plane Bending | 1300 - 1000 | Medium to Weak | |
| C-H Out-of-plane Bending | 900 - 650 | Strong | The pattern of these bands can be indicative of the substitution pattern on the pyridine ring.[1] |
| Common Substituent Functional Groups | |||
| O-H Stretching (Alcohols, Phenols) | 3600 - 3200 | Strong, Broad | Broadening is typically due to hydrogen bonding.[1] |
| N-H Stretching (Amines, Amides) | 3500 - 3300 | Medium | Primary amines exhibit two bands, while secondary amines show one.[1] |
| C≡N Stretching (Nitriles) | 2260 - 2220 | Medium, Sharp | |
| C=O Stretching (Aldehydes, Ketones) | 1740 - 1680 | Strong | |
| C=O Stretching (Esters) | 1750 - 1735 | Strong | |
| C=O Stretching (Amides) | 1680 - 1630 | Strong | |
| NO₂ Stretching (Nitro compounds) | 1560 - 1515 & 1360 - 1345 | Strong | Two distinct bands corresponding to asymmetric and symmetric stretching.[2] |
| C-O Stretching (Alcohols, Ethers, Esters) | 1300 - 1000 | Strong | |
| C-N Stretching (Amines) | 1350 - 1000 | Medium | |
| C-Cl Stretching | 850 - 550 | Strong | [4] |
Spectral Interpretation and Visualization
The interpretation of an FT-IR spectrum involves assigning the observed absorption bands to specific vibrational modes of the molecule. For pyridine derivatives, particular attention should be paid to the "fingerprint region" (below 1500 cm⁻¹), which contains a complex pattern of bands that is unique to each molecule.
Logical Workflow for FT-IR Analysis of Pyridine Derivatives
Caption: Workflow for FT-IR analysis of pyridine derivatives.
Example of Spectral Interpretation: Pyridine as a Probe for Catalyst Acidity
FT-IR spectroscopy using pyridine as a probe molecule is a powerful technique to characterize the acidity of solid catalysts.[5][6] After pyridine adsorption on the catalyst surface, specific IR bands appear that can distinguish between Brønsted and Lewis acid sites:
-
Brønsted Acid Sites: The pyridinium ion formed by the interaction of pyridine with a Brønsted acid site gives a characteristic band at approximately 1545 cm⁻¹.[5]
-
Lewis Acid Sites: Pyridine coordinated to a Lewis acid site exhibits a characteristic band around 1455 cm⁻¹.[5]
This application is crucial in catalysis research and development, where the nature and concentration of acid sites can significantly influence catalyst activity and selectivity.
Conclusion
FT-IR spectroscopy is an essential analytical tool for researchers, scientists, and drug development professionals working with pyridine-containing compounds. Its ability to provide rapid and reliable information on functional groups makes it indispensable for synthesis confirmation, structural elucidation, and purity assessment. By following standardized protocols for sample preparation and data acquisition, and by utilizing established correlations for spectral interpretation, FT-IR analysis can significantly accelerate research and development workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. cet-science.com [cet-science.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. elixirpublishers.com [elixirpublishers.com]
- 5. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Deactivated Aryl Chlorides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of challenging deactivated aryl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a deactivated aryl chloride failing or giving a low yield?
A: Deactivated aryl chlorides (electron-rich or sterically hindered) are challenging substrates because the carbon-chlorine bond is strong, making the rate-determining oxidative addition step to the Pd(0) center difficult.[1][2] Common reasons for failure or low yield include:
-
Inefficient Catalyst System: The combination of palladium precursor and ligand is not active enough to facilitate the oxidative addition of the C-Cl bond. Traditional catalysts like Pd(PPh₃)₄ are often ineffective for these substrates.[3]
-
Improper Catalyst Activation: Many modern catalysts are sold as air-stable Pd(II) "precatalysts" that must be reduced in situ to the active Pd(0) species.[4][5] Failure to achieve this activation will result in an inactive catalytic system.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate the transmetalation step without degrading the substrate or catalyst.[6][7]
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[8]
-
Side Reactions: Dehalogenation (replacement of Cl with H) and homocoupling of the boronic acid are common side reactions that consume starting materials.[8]
Q2: What are the most effective catalyst systems for coupling deactivated and hindered aryl chlorides?
A: High activity for these challenging substrates requires catalysts that are both highly electron-rich and sterically bulky. These features promote the difficult oxidative addition step and facilitate the final reductive elimination.[2][6] The most successful systems typically involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a specialized ligand.
-
Bulky, Electron-Rich Phosphine Ligands: This is the most common and effective class of ligands. Dialkylbiaryl phosphines (e.g., Buchwald ligands like SPhos, XPhos, and RuPhos) and other phosphines like cataCXium® A and t-Bu₃P are highly effective.[6][9][10] These ligands create a sterically demanding and electron-donating environment around the palladium center, enhancing its reactivity.[6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IMes) are strong electron donors and can form highly active and stable palladium complexes suitable for coupling aryl chlorides.[3][9]
-
Palladacycle Precatalysts: These are air- and moisture-stable Pd(II) precatalysts that often incorporate the ligand. They are designed for reliable activation and high catalytic activity.[1][11][12] Examples include palladacycles bearing NHC or phosphine ligands.[13]
Q3: How do I address the side reactions of homocoupling and dehalogenation?
A: These side reactions are common issues that reduce the yield of the desired product.
-
Homocoupling: This involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or Pd(II) species.
-
Solution: Ensure the reaction is thoroughly degassed using techniques like the freeze-pump-thaw method or by bubbling an inert gas (Argon or Nitrogen) through the solvent. Using a well-defined Pd(0) source or a precatalyst that rapidly and efficiently generates Pd(0) can also minimize this side reaction.[8]
-
-
Dehalogenation: This occurs when the aryl chloride is reduced, replacing the chlorine with a hydrogen atom. This can happen if a hydride source is present, which can arise from the decomposition of bases, solvents (like alcohols), or other reagents.[8]
-
Solution: Carefully select the base and solvent. Using an aprotic solvent may be beneficial. If an alcohol is used, consider its potential role as a hydride source. Sometimes, simply changing the ligand can suppress this pathway.
-
Q4: Which base and solvent should I choose for my reaction?
A: The base activates the organoboron species for transmetalation.[9] For deactivated aryl chlorides, strong, non-nucleophilic bases are often required.
-
Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are very commonly used and effective bases.[6][14] Cesium carbonate (Cs₂CO₃) or strong hydroxide bases like KOH can also be employed, particularly for very challenging substrates.[4] The choice can be substrate-dependent, so screening may be necessary.
-
Solvents: Aprotic polar solvents are often preferred.
-
Toluene, Dioxane, and THF are common choices.
-
Aqueous solvent mixtures (e.g., Toluene/water, THF/water) are frequently used, as water can accelerate the activation of the precatalyst and the transmetalation step.[4][12]
-
For certain catalyst systems, alcoholic solvents like ethanol have been shown to be effective.[14]
-
Troubleshooting Guide
If your reaction is not proceeding as expected, follow this guide to diagnose and solve the issue.
| Observation | Potential Cause | Suggested Solution |
| No reaction, only starting materials observed | 1. Inactive catalyst (failed activation of Pd(II) precatalyst).[4][15] 2. Catalyst system not potent enough for the substrate.[3] 3. Incorrect base or solvent. | 1. Ensure anhydrous and anaerobic conditions if required by the precatalyst. Consider a different precatalyst that activates more readily. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or an NHC ligand).[3][6] 3. Screen different bases (K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (Toluene, Dioxane, THF/H₂O). |
| Low yield of product with significant starting material remaining | 1. Insufficient reaction time or temperature. 2. Low catalyst loading or catalyst decomposition. 3. Steric hindrance is too great for the chosen ligand. | 1. Increase reaction time and/or temperature incrementally. 2. Increase catalyst loading (e.g., from 1 mol% to 2 mol%). Ensure rigorous degassing to prevent catalyst death. 3. Switch to a ligand specifically designed for hindered substrates (e.g., XPhos).[6] |
| Significant biaryl homocoupling product from boronic acid | Presence of oxygen or unactivated Pd(II) in the reaction mixture.[8] | 1. Improve degassing procedure (use freeze-pump-thaw cycles). 2. Use a precatalyst known for rapid activation to minimize the lifetime of Pd(II) species.[4][15] |
| Significant dehalogenated arene byproduct | Unwanted hydride transfer to the palladium complex.[8] | 1. Change the solvent system, avoiding potential hydride donors. 2. Switch to a different base (e.g., from an alkoxide to a carbonate or phosphate). |
Data Presentation: Catalyst System Performance
The selection of the ligand is critical for success. The following tables summarize the performance of various catalyst systems for the Suzuki coupling of deactivated aryl chlorides.
Table 1: Performance of Buchwald Phosphine Ligands
| Ligand | Pd Source | Aryl Chloride Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| SPhos | Pd₂(dba)₃ | 4-Chloroanisole | K₃PO₄ | Toluene | 80 | 12 | 98 | [6] |
| XPhos | Pd(OAc)₂ | 2,6-Dimethylchlorobenzene | K₃PO₄ | t-Amyl Alcohol | 100 | 20 | 94 | [6] |
| RuPhos | Pd-G3 | 4-Chloro-N,N-dimethylaniline | K₂CO₃ | Dioxane/H₂O | 80 | 18 | 95 | [6] |
| P(t-Bu)₃ | Pd₂(dba)₃ | Chlorobenzene | K₃PO₄ | Dioxane | 80 | 24 | 98 | [9] |
Table 2: Performance of Other Catalyst Systems
| Catalyst System | Aryl Chloride Substrate | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | Ref |
| β-Diketiminatophosphane Pd complex | 2-Chlorotoluene | K₂CO₃ | EtOH/H₂O | 50 | 0.1 | 98 | [14] |
| (η³-1-tBu-indenyl)Pd(IPr)(Cl) | Phenyl 4-chlorobenzoate | KOH | THF/H₂O | RT | 1 | >99 | [4] |
| Pd(OAc)₂ / PCy₃ | 4-Chlorotoluene | K₃PO₄ | Dioxane | 80 | 1.5 | 99 | [9] |
| [Pd(IMes)]₂ | 4-Chlorotoluene | Cs₂CO₃ | Dioxane | 80 | 1.5 | 99 | [3] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Deactivated Aryl Chloride using a Buchwald Ligand
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 0.02 equiv Pd)
-
Ligand (e.g., SPhos, 0.022 mmol, 0.022 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, palladium precursor, ligand, and base under an inert atmosphere (e.g., in a glovebox).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing (optional but recommended): If not prepared in a glovebox, seal the vessel and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle and Troubleshooting
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a logical workflow for troubleshooting common issues.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Caption: A decision tree for troubleshooting Suzuki coupling reactions of deactivated aryl chlorides.
Caption: Simplified pathway for the activation of a Pd(II) precatalyst to the active Pd(0) species.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. New air-stable catalysts for general and efficient suzuki-miyaura cross-coupling reactions of heteroaryl chlorides. | Semantic Scholar [semanticscholar.org]
- 14. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-5-fluoro-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-fluoro-2-methylpyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. A plausible synthetic pathway is outlined below, followed by troubleshooting for each key transformation.
Proposed Synthetic Pathway
A viable synthetic route for this compound is proposed as follows:
Caption: Proposed multi-step synthesis of this compound.
1. Balz-Schiemann Reaction: 2-Amino-5-methylpyridine to 5-Fluoro-2-methylpyridine
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of 5-Fluoro-2-methylpyridine | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Avoid warming the reaction mixture above the recommended temperature before the thermal decomposition step. | |
| Inefficient thermal decomposition. | Ensure the temperature for the decomposition of the diazonium salt is optimal. This may require careful heating. | |
| Formation of tarry byproducts | Polymerization of the starting material or product under acidic conditions. | Ensure efficient stirring and controlled addition of reagents. Work-up the reaction mixture promptly after completion. |
| Uncontrolled decomposition of the diazonium salt. | Add the diazonium salt solution to the decomposition medium at a controlled rate. |
2. N-Oxidation: 5-Fluoro-2-methylpyridine to its N-oxide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reaction | Insufficient oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., m-CPBA or H₂O₂/Acetic Acid). |
| Low reaction temperature or short reaction time. | Increase the reaction temperature or prolong the reaction time and monitor by TLC. | |
| Product difficult to isolate | Product is highly soluble in the aqueous phase during work-up. | Perform multiple extractions with a suitable organic solvent (e.g., Dichloromethane, Chloroform). |
3. Nitration: 5-Fluoro-2-methylpyridine N-oxide to 4-nitro derivative
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired 4-nitro isomer | Formation of other regioisomers. | The N-oxide group strongly directs nitration to the 4-position. Confirm the identity of isomers by NMR.[1] |
| Insufficiently strong nitrating conditions. | Use a mixture of fuming nitric acid and concentrated sulfuric acid. | |
| Oxidative degradation of the starting material | Reaction temperature is too high. | Maintain careful temperature control during the addition of the nitrating mixture and during the reaction. |
4. Reduction: 4-Nitro-5-fluoro-2-methylpyridine N-oxide to 4-amino derivative
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reduction | Inactive catalyst or insufficient reducing agent. | Use fresh catalyst (e.g., Pd/C) or a sufficient amount of the reducing metal (e.g., Fe, SnCl₂). |
| N-oxide group not reduced. | Some reducing agents might selectively reduce the nitro group. If the N-oxide remains, a separate deoxygenation step (e.g., with PCl₃) may be necessary. | |
| Formation of byproducts | Over-reduction or side reactions. | Optimize reaction conditions (temperature, pressure, reaction time). Hydroxylamine or azoxy compounds can form as byproducts.[2] |
| Dehalogenation | If using catalytic hydrogenation, the fluorine or a subsequently introduced chlorine can be removed. | Consider alternative reducing agents like iron in acetic acid or stannous chloride.[3] |
5. Sandmeyer Reaction: 4-Amino-5-fluoro-2-methylpyridine to this compound
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the final product | Incomplete diazotization. | Maintain low temperatures (0-5°C) and use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Use the diazonium salt immediately after its formation. | |
| Inactive copper(I) chloride catalyst. | Use freshly prepared or high-quality copper(I) chloride. | |
| Formation of phenolic byproducts | Presence of water reacting with the diazonium salt. | Use anhydrous conditions as much as possible. |
| Formation of biaryl byproducts | A known side reaction of the radical mechanism of the Sandmeyer reaction.[4] | Optimize the concentration of the diazonium salt and the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The introduction of the fluorine and chlorine atoms at the desired positions are the most challenging steps. The Sandmeyer reaction, for the introduction of chlorine, requires careful control of temperature and reagent quality to avoid the formation of byproducts and ensure a good yield.[4][5]
Q2: I am observing the formation of a significant amount of tar during the Balz-Schiemann reaction. What can I do?
A2: Tar formation is often due to the polymerization of the starting amine or the product under the acidic conditions of the reaction, or due to uncontrolled decomposition of the diazonium salt. Ensure that the temperature is strictly controlled during diazotization and that the decomposition is carried out under optimized conditions. Prompt work-up of the reaction mixture can also minimize tar formation.
Q3: My nitration step is giving a low yield. How can I improve it?
A3: The nitration of pyridine N-oxides is generally efficient at the 4-position.[1][6] Ensure you are using a sufficiently strong nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid, and that the reaction is heated appropriately to drive it to completion. Monitor the reaction by TLC to determine the optimal reaction time.
Q4: During the reduction of the nitro group, I am also losing the N-oxide. Is this expected?
A4: Yes, many reducing conditions for nitro groups, such as catalytic hydrogenation or strong reducing agents, will also reduce the pyridine N-oxide.[7] If you need to retain the N-oxide for a subsequent step, a milder reducing agent might be necessary. However, for the proposed synthesis, simultaneous reduction of both groups is acceptable.
Q5: What are the common impurities I should look for in the final product?
A5: Common impurities in the final product could include the starting material (4-amino-5-fluoro-2-methylpyridine), phenolic byproducts from the Sandmeyer reaction (4-hydroxy-5-fluoro-2-methylpyridine), and potentially biaryl compounds.[4] Purification by column chromatography or recrystallization is recommended.
Quantitative Data Summary
The following table provides typical ranges for reaction parameters and yields for the key steps in the synthesis. These are estimates based on analogous reactions and should be optimized for the specific substrate.
| Reaction Step | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Balz-Schiemann | NaNO₂, HBF₄ | 0-5 (diazotization), 50-100 (decomposition) | 1-3 | 30-50 |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | 25-80 | 2-24 | 70-90 |
| Nitration | fuming HNO₃, H₂SO₄ | 90-110 | 2-4 | 60-80 |
| Reduction | Fe/AcOH or H₂/Pd-C | 25-100 | 2-12 | 70-95 |
| Sandmeyer | NaNO₂, HCl, CuCl | 0-5 (diazotization), 25-60 (reaction) | 1-4 | 50-70 |
Experimental Protocols
Detailed experimental protocols for the key transformations are provided below. These are adapted from procedures for similar substrates and should be considered as a starting point for optimization.
1. N-Oxidation of 5-Fluoro-2-methylpyridine
-
To a solution of 5-fluoro-2-methylpyridine in a suitable solvent like dichloromethane or acetic acid, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
2. Nitration of 5-Fluoro-2-methylpyridine N-oxide
-
To a pre-cooled (0°C) mixture of fuming nitric acid (3 equivalents) and concentrated sulfuric acid (3 equivalents), slowly add 5-fluoro-2-methylpyridine N-oxide (1 equivalent).
-
Carefully heat the reaction mixture to 100°C and maintain for 2-3 hours.[6]
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain the crude 4-nitro derivative.
3. Sandmeyer Reaction of 4-Amino-5-fluoro-2-methylpyridine
-
Dissolve 4-amino-5-fluoro-2-methylpyridine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution, allowing for the evolution of nitrogen gas.
-
Stir the reaction mixture at room temperature for 1-2 hours and then heat gently (e.g., to 50-60°C) for an additional hour.
-
Cool the mixture, extract the product with a suitable organic solvent, wash, dry, and purify.
Visualizations
Troubleshooting Logic for Low Yield in Sandmeyer Reaction
References
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. mdpi.org [mdpi.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
Troubleshooting palladium catalyst deactivation in coupling reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions regarding palladium catalyst deactivation in coupling reactions, offering insights into potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction is showing low or no conversion. What are the common causes and how can I troubleshoot this?
A: Low or no product yield is a frequent challenge in palladium-catalyzed reactions. The underlying causes can often be traced back to issues with the catalyst's activity, the quality of reagents, or suboptimal reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be deactivating during the reaction.[1]
-
Troubleshooting:
-
Ensure your Pd(II) precatalyst (e.g., Pd(OAc)₂) is being effectively reduced to Pd(0) in situ. Inefficient reduction can lead to low catalytic activity.[1]
-
Consider using a Pd(0) source directly, such as Pd₂(dba)₃, to bypass the in situ reduction step.[1]
-
Increase the catalyst loading if you are working with a new or particularly challenging reaction. You can start with a higher loading (e.g., 2-5 mol%) and optimize to a lower concentration later.[1]
-
-
-
Reagent Quality and Reactivity:
-
Purity of Starting Materials: Impurities in your starting materials, such as the aryl halide or organometallic reagent, can act as catalyst poisons.[1][2] Elemental sulfur, for instance, has been identified as a potent palladium catalyst poison.[2]
-
Troubleshooting: Ensure the purity of all reagents before use.
-
-
Aryl Halide Reactivity: The reactivity of aryl halides generally follows the trend: I > OTf ≈ Br > Cl.[1] Aryl chlorides can be particularly challenging and often necessitate the use of specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the oxidative addition step.[1]
-
Organometallic Reagent Stability: Some organometallic reagents, like certain boronic acids, may have limited stability and can decompose under the reaction conditions.[1]
-
Troubleshooting: Using the corresponding boronic ester can sometimes enhance stability.[1]
-
-
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role in solubility, reaction kinetics, and catalyst stability.[1] It is often necessary to perform a solvent screen (e.g., Toluene, Dioxane, DMF, THF) to identify the optimal medium for your specific reaction.[1]
-
Base Selection: The strength and solubility of the base can significantly influence the reaction's outcome.[1] For Suzuki reactions, common choices include K₂CO₃ and K₃PO₄.[1] It's important to note that anhydrous couplings with K₃PO₄ might require a small amount of water to be effective.[1][3]
-
Temperature: The reaction temperature may be too low to drive the reaction forward, particularly the oxidative addition step.[4]
-
Troubleshooting: Gradually increase the reaction temperature while monitoring for product formation and any signs of decomposition.[4]
-
-
Issue 2: Observation of Palladium Black
Q: I am observing a black precipitate in my reaction mixture. What is it, and how does it affect my reaction?
A: The black precipitate is likely palladium black, which is an aggregated, inactive form of palladium.[1][5] Its formation signifies catalyst deactivation and is a common reason for stalled or incomplete reactions.[1][6]
Causes of Palladium Black Formation:
-
Ligand Dissociation: This is a common issue, especially when using sterically hindered monodentate phosphine ligands.[1][6] The dissociation of ligands from the palladium center exposes the metal, leading to aggregation.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands, contributing to the formation of palladium black.[1][4][6]
-
Instability of the Catalyst Complex: The palladium-ligand complex itself might be unstable under the specific reaction conditions.[6]
Troubleshooting & Prevention:
-
Thorough Degassing: Rigorously degas all solvents and reagents to remove dissolved oxygen.[1][4][6]
-
Ligand Selection:
-
Reaction Conditions:
-
Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
Ensure the chosen solvent and base are compatible with the catalyst system.
-
Issue 3: Ligand-Related Problems
Q: How does the choice of ligand affect catalyst stability and activity?
A: Ligands are critical components of the catalytic system, influencing the stability, activity, and selectivity of the palladium catalyst.[8] The electronic and steric properties of the ligand directly impact key steps in the catalytic cycle.
-
Role of Ligands:
-
Stabilization: Ligands stabilize the palladium center, preventing aggregation into inactive palladium black.[9]
-
Modulation of Reactivity: Electron-donating ligands increase the electron density on the palladium, which can facilitate the oxidative addition step.[8]
-
Steric Influence: Bulky ligands can promote reductive elimination and favor the formation of the catalytically active monoligated palladium species.[8]
-
Common Ligand-Related Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ligand is unstable under reaction conditions (e.g., oxidation, degradation). | Select a more robust ligand. Ensure the reaction is performed under an inert atmosphere. |
| Low Reactivity | The ligand's electronic or steric properties are not optimal for the specific substrates. | Screen a variety of ligands with different electronic and steric profiles (e.g., Buchwald or Hartwig ligands for challenging couplings).[1][8] |
| Side Reactions | The ligand may promote undesired side reactions. | Experiment with different classes of ligands to minimize side product formation. |
Issue 4: Catalyst Poisoning
Q: My reaction has stopped prematurely, and I suspect catalyst poisoning. What are common poisons and how can I avoid them?
A: Catalyst poisoning occurs when impurities in the reaction mixture bind to the palladium center, rendering it inactive. This is a significant cause of catalyst deactivation.
Common Catalyst Poisons:
-
Sulfur Compounds: Sulfur-containing functional groups or impurities are notorious for poisoning palladium catalysts.[2][10]
-
Coordinating Heterocycles: Substrates or impurities with strongly coordinating nitrogen or sulfur atoms can bind tightly to the palladium, inhibiting catalysis.[11]
-
Other Metals: Traces of other metals can interfere with the catalytic cycle.
-
Carbon Monoxide: Carbon monoxide can act as a poison by strongly coordinating to the palladium surface.[10]
Prevention and Mitigation Strategies:
-
Reagent Purification: Use highly pure, well-characterized starting materials and reagents.
-
Inert Atmosphere: Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent the introduction of atmospheric poisons.
-
Scavengers: In some cases, specific scavengers can be used to remove known poisons from the reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is then sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
-
Catalyst and Ligand Addition:
-
In a separate vial, the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are combined.
-
Degassed solvent (e.g., Toluene, 5 mL) is added to the reaction vessel via syringe.
-
The catalyst/ligand mixture is then added to the reaction vessel.
-
-
Reaction Execution:
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up:
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
Protocol 2: Catalyst Reactivation (Supported Palladium Catalysts)
For supported palladium catalysts (e.g., Pd/C), deactivation can sometimes be reversed. The following are general approaches; specific conditions may vary.
-
Washing with a Polar Organic Solvent:
-
Contact the deactivated supported palladium catalyst with a polar organic solvent such as acetone or methanol.[12]
-
The treatment can be performed at a temperature below 200 °C, with a preferred range of 20 °C to 150 °C.[12]
-
This method aims to remove organic contaminants that may be coating the catalyst surface without resorting to high-temperature calcination which can cause sintering of the palladium.[12]
-
-
Treatment with a Basic Solution:
-
For catalysts used in hydrogenations that are poisoned by nitrogen-containing impurities, a reactivation can be attempted by treatment with a basic solution.[13]
-
Separate the spent catalyst from the reaction mixture.
-
Contact the catalyst with a solution of an alkali metal or alkaline earth metal bicarbonate, carbonate, or hydroxide at a temperature of at least 150 °C.[13]
-
Recover the reactivated catalyst for reuse.
-
Visualizations
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Deactivation pathway leading to the formation of inactive palladium black.
Caption: A logical workflow for troubleshooting palladium-catalyzed coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium black - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
- 13. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Purification of Fluorinated Pyridine Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of fluorinated pyridine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of fluorinated pyridine derivatives?
A1: The nature of impurities is highly dependent on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: The original pyridine substrate that did not undergo fluorination.
-
Regioisomers: Fluorination occurring at different, undesired positions on the pyridine ring. For example, 3-substituted pyridines can sometimes yield a mixture of 2-fluoro and 6-fluoro isomers.[1]
-
Byproducts from Fluorinating Agents: For instance, when using electrophilic fluorinating agents like Selectfluor®, byproducts from the agent itself can be present.[2]
-
Residual Solvents or Reagents: Pyridine, when used as a solvent or reagent, is a frequent impurity.[2]
-
Residual Metal Catalysts: In metal-catalyzed reactions, such as those employing Rhodium, residual metals and ligands may contaminate the product.[2]
-
Products of Side Reactions: Unintended reactions, such as the displacement of fluoride by nucleophilic solvents, can generate impurities.[2]
Q2: How does the presence of fluorine affect the purification strategy?
A2: The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, necessitating adjustments to standard purification protocols.[3] Key effects include:
-
Altered Polarity and Solubility: Fluorine's high electronegativity can change the molecule's dipole moment and solubility profile, impacting its behavior in both normal- and reverse-phase chromatography.[3][4]
-
Changes in pKa: Fluorine can lower the pKa of the pyridine nitrogen, affecting its ionization state and, consequently, its retention in ion-exchange chromatography and solubility in acidic or basic media.[4]
-
Intermolecular Interactions: Fluorinated compounds can engage in unique fluorous-fluorous interactions, which can be leveraged for specialized purification techniques like Fluorous Solid-Phase Extraction (F-SPE).[4]
-
Steric Hindrance: A fluorine atom can sterically hinder interactions with a stationary phase in chromatography or disrupt the formation of a stable crystal lattice, making crystallization more challenging.[4]
Q3: Which purification techniques are generally most effective for fluorinated pyridine intermediates?
A3: A multi-step approach is often necessary. The most common and effective techniques are:
-
Liquid-Liquid Extraction: An excellent initial step to remove major impurities based on differential solubility between two immiscible liquid phases.[3] An acidic wash (e.g., 1N HCl) is effective for removing basic impurities like residual pyridine, provided the target compound is acid-stable.[2]
-
Column Chromatography: A fundamental technique for separating reaction mixtures. Both normal-phase (silica gel) and reverse-phase chromatography can be effective, with the choice of stationary and mobile phases being critical for good resolution.[3][5]
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers higher resolution for purifying final compounds to a high degree of purity (>98%). Specialized fluorinated HPLC columns can provide enhanced selectivity.[3]
-
Crystallization: An effective method for achieving high purity for solid compounds. However, finding the right solvent system can be challenging due to the altered solubility of fluorinated molecules.[3][4]
Troubleshooting Guides
HPLC Purification
Problem: Poor peak shape (tailing) for my basic fluorinated pyridine.
-
Possible Cause: Interaction between the basic nitrogen of the pyridine and acidic residual silanol groups on the silica-based stationary phase.[6]
-
Solution:
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate buffer) to protonate the silanol groups and minimize interaction.[6]
-
Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) (e.g., 5-10 mM), to the mobile phase. TEA will preferentially interact with the active silanol sites.[6]
-
Column Selection: Use a highly end-capped column or a specialized column designed for basic compounds to reduce the number of available silanol groups.[4][6]
-
Problem: Poor separation of regioisomers.
-
Possible Cause: The isomers have very similar polarities and structures.
-
Solution:
-
Optimize Mobile Phase: Adjust the mobile phase composition and gradient. A shallower gradient can often improve the resolution of closely eluting peaks.[4]
-
Change Stationary Phase: Switch to a column with a different selectivity. For example, if a C18 column is not providing separation, a phenyl-hexyl or cyano-based column might offer different pi-pi or dipole-dipole interactions that can resolve the isomers.[6]
-
Temperature Optimization: Adjusting the column temperature can sometimes improve selectivity and resolution.
-
Crystallization
Problem: My fluorinated pyridine derivative oils out instead of crystallizing.
-
Possible Cause: The degree of supersaturation is too high, or impurities are inhibiting crystal formation.[4]
-
Solution:
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in a colder environment (ice bath or refrigerator).[4]
-
Use a More Dilute Solution: Start with a less concentrated solution to reduce the level of supersaturation.[4]
-
Change Solvent System: Experiment with different solvent/anti-solvent combinations. A good solvent should dissolve the compound when hot, and an anti-solvent in which the compound is insoluble can be slowly added to induce crystallization.[4]
-
Pre-Purification: Purify the compound further by another method, such as column chromatography, to remove impurities that may be hindering crystallization before attempting again.[4]
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, or the compound is too soluble in the chosen solvent.[4]
-
Solution:
-
Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of the compound.[4]
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble to induce precipitation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The small glass particles can provide a surface for nucleation.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.
-
Data Presentation
Table 1: Purification of 2-Fluoro-6-phenylpyridine via Column Chromatography
| Substrate | Product | Purification Method | Eluent | Yield (%) | Reference |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | Column Chromatography on Silica Gel | Gradient of hexanes and ethyl acetate | 88 | [5] |
| (Boc-protected) betahistine | 2-Fluoro-(Boc-protected) betahistine | Column Chromatography on Silica Gel | Not specified | 98 | [5] |
Table 2: Tandem C-H Fluorination and SNAr of Heteroarenes
| Heteroarene | Final Product | Overall Yield (2 steps, %) | Fluorination Step Yield (%, by 19F NMR) | Reference |
| Pyridine A | Substituted Pyridine A | 75 | (85) | [7] |
| Pyrimidine B | Substituted Pyrimidine B | 68 | (79) | [7] |
| Pyrazine C | Substituted Pyrazine C | 55 | (72) | [7] |
Experimental Protocols
Protocol 1: Removal of Residual Pyridine from an Organic Layer
This protocol details two common methods for removing residual pyridine after a reaction.
Method A: Dilute Acid Wash
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of an organic solvent (e.g., ethyl acetate) if the product is not already in an organic phase.
-
Wash the organic layer with a 1N HCl solution. The pyridine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the wash with 1N HCl.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
Method B: Copper Sulfate Wash (for acid-sensitive compounds)
-
Follow steps 1 and 2 from Method A.
-
Wash the organic layer with a 10% aqueous copper sulfate solution. Pyridine will form a complex with the copper and partition into the aqueous layer.[2]
-
Separate the blue-colored aqueous layer.
-
Repeat the copper sulfate wash until the aqueous layer no longer turns deep blue.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[2]
Protocol 2: General Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that dissolves the fluorinated pyridine intermediate at high temperatures but not at low temperatures.[4]
-
Solvent Selection: Test the solubility of the crude compound in various solvents at room temperature and at their boiling points to find an ideal solvent.[4]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator to maximize crystal formation.[4]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[4]
Visualizations
Caption: General purification workflow for fluorinated pyridine intermediates.
Caption: Troubleshooting common HPLC issues for fluorinated pyridines.
Caption: Troubleshooting guide for common crystallization problems.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when interpreting complex NMR spectra of halogenated pyridines.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals in my halogenated pyridine spectrum broad and poorly resolved?
A1: Signal broadening in the NMR spectra of halogenated pyridines is a common issue, particularly with chloro, bromo, and iodo substituents. This is due to the quadrupolar moments of these halogen nuclei (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br, and ¹²⁷I). Nuclei with a spin quantum number greater than 1/2 possess a quadrupole moment, which can lead to rapid relaxation and, consequently, broad NMR signals for adjacent protons.[1][2][3]
To address this, consider the following:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sometimes sharpen signals.
-
High-Field NMR: Using a spectrometer with a higher magnetic field strength can improve spectral dispersion.
-
2D NMR Techniques: Techniques like COSY and HSQC can help to resolve overlapping signals by spreading them into a second dimension.[4]
Q2: How can I distinguish between different regioisomers of a halogenated pyridine using ¹H NMR?
A2: The substitution pattern on the pyridine ring significantly influences the coupling constants (J-values) between adjacent protons. By analyzing these coupling constants, you can often differentiate between isomers. The typical ranges for proton-proton coupling constants in pyridines are:
-
³J (ortho): 5-9 Hz
-
⁴J (meta): 2-3 Hz
-
⁵J (para): <1 Hz
For example, a 2-halopyridine will show a distinct set of couplings for the remaining protons compared to a 3-halopyridine or a 4-halopyridine.[5]
Q3: The chemical shifts in my spectrum don't match the predicted values. What could be the cause?
A3: Discrepancies between observed and predicted chemical shifts can arise from several factors:
-
Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of pyridine protons.[6][7][8] Running the spectrum in a different solvent may help to confirm assignments.
-
Concentration Effects: Sample concentration can affect chemical shifts, especially for protons involved in intermolecular interactions.
-
pH: If your sample can be protonated, the pH of the solution will have a substantial impact on the chemical shifts. Protonation of the pyridine nitrogen leads to a downfield shift of all ring protons.[9]
-
Computational Model Limitations: While computational predictions are a useful tool, they may not perfectly account for all environmental factors.[10][11][12]
Q4: I'm having trouble assigning the carbon signals in my ¹³C NMR spectrum. What should I do?
A4: Assigning ¹³C NMR spectra of halogenated pyridines can be challenging. Here are some effective strategies:
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This is a powerful tool for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for assigning quaternary carbons and piecing together the carbon skeleton.
-
Computational Prediction: DFT calculations can provide good estimates of ¹³C chemical shifts, aiding in the assignment process.[13]
Troubleshooting Guides
Issue: Broad and Unresolved Peaks in ¹H NMR
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Quadrupolar Broadening | Run the experiment at a higher temperature. | Increased molecular tumbling can average out the quadrupolar interactions, leading to sharper signals. |
| Use a higher field NMR spectrometer. | Increased spectral dispersion will improve the separation of broad peaks. | |
| Chemical Exchange | Run the experiment at a lower temperature. | Slowing down the exchange process may allow for the resolution of individual signals. |
| High Sample Concentration | Dilute the sample. | Reduced intermolecular interactions can lead to sharper lines. |
| Poor Shimming | Re-shim the spectrometer. | Improved magnetic field homogeneity will result in sharper peaks. |
Issue: Differentiating Isomers of a Monohalogenated Pyridine
| Isomer | Expected ¹H NMR Splitting Pattern | Key Differentiator |
| 2-Halopyridine | H6: Doublet of doubletsH3: Doublet of doubletsH4: Triplet of doubletsH5: Doublet of triplets | Distinct patterns for all four protons. |
| 3-Halopyridine | H2: Singlet (broad)H6: DoubletH4: Doublet of doubletsH5: Doublet of doublets | Presence of a broad singlet for H2. |
| 4-Halopyridine | H2, H6: DoubletH3, H5: Doublet | A simple spectrum with two doublets (an AA'BB' system). |
Note: The exact splitting may be more complex due to second-order effects.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Halogenated Pyridines
| Proton Position | Chemical Shift Range (ppm) | Notes |
| H-2, H-6 (α) | 8.5 - 9.0 | Most downfield due to proximity to the nitrogen atom. |
| H-4 (γ) | 7.5 - 8.0 | |
| H-3, H-5 (β) | 7.0 - 7.8 |
These are approximate ranges and can be influenced by the specific halogen, its position, and the solvent.[9][14]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Halogenated Pyridines
| Carbon Position | Chemical Shift Range (ppm) | Notes |
| C-2, C-6 (α) | 148 - 155 | Most downfield. |
| C-4 (γ) | 135 - 145 | |
| C-3, C-5 (β) | 120 - 130 | |
| Halogenated Carbon | Varies significantly | The chemical shift is highly dependent on the specific halogen. |
These are approximate ranges and can be influenced by the specific halogen, its position, and the solvent.[7][15]
Experimental Protocols
Protocol 1: COSY (Correlation Spectroscopy) Experiment
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
Methodology:
-
Sample Preparation: Prepare a solution of the halogenated pyridine in a deuterated solvent at an appropriate concentration.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterated solvent.
-
Shim the magnetic field to obtain good resolution.
-
-
Acquisition:
-
Processing:
-
Apply a window function (e.g., sine-bell) to both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum.
-
-
Interpretation:
-
The 1D ¹H NMR spectrum appears along the diagonal.
-
Cross-peaks off the diagonal indicate coupled protons.
-
Protocol 2: HSQC (Heteronuclear Single Quantum Coherence) Experiment
Purpose: To identify which protons are directly attached to which carbons.
Methodology:
-
Sample Preparation: As for the COSY experiment.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim as for the COSY experiment.
-
-
Acquisition:
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsp).
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Set the one-bond coupling constant (¹JCH) to an appropriate value (typically ~145-165 Hz for aromatic systems).
-
Acquire the 2D data.[19]
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum.
-
-
Interpretation:
-
Each peak in the 2D spectrum correlates a proton signal (F2 axis) with a carbon signal (F1 axis), indicating a direct bond.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting complex NMR spectra of halogenated pyridines.
Caption: Comparison of NMR effects for Spin ½ vs. Quadrupolar halogen nuclei.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 12. repository.uncw.edu [repository.uncw.edu]
- 13. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. 2D NMR [chem.ch.huji.ac.il]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 2D NMR Spectroscopy | PPTX [slideshare.net]
Technical Support Center: Managing Exothermic Reactions in Pyridine Nitration
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing the exothermic nature of pyridine nitration reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable solutions to ensure safer and more successful experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine nitration reaction generating so much heat, and what are the risks?
The nitration of pyridine is a notoriously exothermic reaction. This is due to the reaction of a nitrating agent, such as nitric acid, with the aromatic pyridine ring, which can lead to the formation of potentially explosive intermediates and by-products.[1] The pyridine ring is less reactive than benzene towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[2][3][4] This lower reactivity necessitates harsh reaction conditions, such as high temperatures and strong acids, which contribute to the exothermicity and potential for runaway reactions.[2][5] Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, posing significant safety hazards, including the risk of explosion and the formation of degradation products.[6]
Q2: I'm observing low yields and a mixture of products in my nitration. How can I improve this?
Low yields and the formation of multiple products, including over-nitrated compounds, are common issues in pyridine nitration.[2] To favor the desired mono-nitrated product and improve yields, consider the following strategies:
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of side reactions and over-nitration.[2] Maintaining a consistent and controlled temperature is crucial.
-
Optimize Stoichiometry: Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations.[2]
-
Slow Reagent Addition: Add the nitrating agent dropwise or in small portions. This helps to maintain a low concentration of the active nitrating species and control the exotherm.[2][6]
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the desired product is maximized.[2]
Q3: How do substituents on the pyridine ring affect the exothermic reaction and nitration outcome?
Substituents on the pyridine ring significantly influence the reaction's reactivity and regioselectivity.
-
Electron-donating groups (e.g., alkyl, amino) can activate the ring, making nitration easier but also increasing the risk of over-nitration and a more pronounced exotherm.
-
Electron-withdrawing groups (e.g., halogens, nitro groups) further deactivate the ring, requiring even harsher conditions and making subsequent nitrations more difficult.[2]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the nitration of pyridines, with a focus on managing exothermic events.
Problem: Runaway Reaction or Uncontrolled Exotherm
| Potential Cause | Troubleshooting Step |
| Rapid addition of nitrating agent. | Add the nitrating agent dropwise using an addition funnel to control the reaction rate.[2] |
| Inadequate cooling. | Use an ice bath or a cryostat to maintain a consistent, low temperature throughout the reaction.[6] |
| High concentration of reactants. | Dilute the reaction mixture to help dissipate heat more effectively.[6] |
| Localized heating. | Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture. |
Problem: Low Yield of Nitrated Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction. | Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion.[2] |
| Decomposition of product under harsh conditions. | Consider using milder nitrating agents or alternative nitration methods if possible.[5] |
| Loss of product during workup. | Optimize the extraction and purification steps to minimize product loss. |
Problem: Excessive Over-Nitration (Di- or Tri-nitration)
| Potential Cause | Troubleshooting Step |
| Excessive nitrating agent. | Use a stoichiometric amount or a minimal excess of the nitrating agent.[2] |
| High reaction temperature. | Lower the reaction temperature to decrease the rate of subsequent nitrations.[2] |
| Prolonged reaction time. | Monitor the reaction and quench it as soon as the desired mono-nitrated product is formed in maximum yield.[2] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Exotherms during Direct Nitration
This protocol outlines general principles for controlling the temperature during the direct nitration of pyridine.
Methodology:
-
Cooling: Cool the pyridine substrate, dissolved in a suitable solvent if necessary, in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).[2]
-
Prepare Nitrating Mixture: Separately prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature.[2]
-
Slow Addition: Add the nitrating mixture to the substrate solution dropwise using an addition funnel.[2]
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction. Adjust the addition rate and external cooling to maintain the desired temperature.[2]
-
Reaction Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.[2]
-
Quenching: Once the desired conversion is achieved, carefully quench the reaction by pouring it onto crushed ice.[2]
-
Neutralization and Workup: Neutralize the mixture with a suitable base (e.g., sodium carbonate) and proceed with standard extraction and purification procedures.[2]
Protocol 2: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
This method can be an alternative to direct nitration of pyridine and often proceeds under less harsh conditions.
Methodology:
-
Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C before use.[2][7]
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.[2][7]
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over a period of 30 minutes. The temperature will initially drop.[2][7]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[2][7]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[2][7]
-
Neutralization: Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached, which will cause the product to precipitate.[2][7]
-
Isolation and Purification: Collect the solid by filtration and purify by recrystallization from acetone if necessary.[2][7]
Data Presentation
Table 1: Typical Reaction Conditions for Pyridine Nitration
| Nitrating Agent | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HNO₃ / H₂SO₄ | Pyridine | 110 | - | - | [8] |
| KNO₃ / fuming H₂SO₄ | Pyridine | 330 | - | 6 | [5] |
| NO₂F | Pyridine | - | - | 10 | [5] |
| HNO₃ / Trifluoroacetic Anhydride | Pyridine Derivatives | Chilled (ice bath) | 2 | 10-83 | [9][10][11] |
| Fuming HNO₃ / H₂SO₄ | Pyridine-N-Oxide | 125-130 | 3 | 42 | [7] |
Visualizations
Caption: Troubleshooting workflow for managing high exotherms.
Caption: General experimental workflow for controlled pyridine nitration.
References
- 1. fcad.com [fcad.com]
- 2. benchchem.com [benchchem.com]
- 3. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 4. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to optimize Nucleophilic Aromatic Substitution (SNAr) reactions.
Troubleshooting Guide
This section addresses common problems encountered during SNAr experiments, offering systematic solutions to improve reaction outcomes.
Q1: My SNAr reaction has a very low yield or is not working at all. What are the potential causes and how can I improve the conversion?
A1: Low or no conversion in an SNAr reaction is a frequent issue that can be traced back to several factors related to reactants and conditions. A systematic approach is crucial for troubleshooting.
-
Substrate Reactivity: The foundational requirement for a successful SNAr reaction is a sufficiently electron-deficient aromatic ring. This is achieved by having strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or acyl groups, positioned ortho or para to the leaving group.[1][2][3][4] These positions are critical as they allow for resonance stabilization of the negatively charged intermediate (the Meisenheimer complex).[2][5][6] If the EWG is in the meta position, it does not provide this stabilization, and the reaction is much less likely to proceed.[3][4]
-
Solution: If your substrate lacks adequate activation, consider whether a more electron-deficient analogue is available for your synthesis.
-
-
Leaving Group Ability: Contrary to Sₙ2 reactions, the leaving group ability in SNAr reactions often follows the trend F > Cl ≈ Br > I.[1][7] The high electronegativity of fluorine strongly activates the aromatic ring for the initial, rate-determining nucleophilic attack.[7][8][9] Since the C-X bond is broken in the fast, second step, the bond strength is less critical than the activation of the ring.[1][9]
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-poor aromatic ring. Weak nucleophiles may require harsher conditions or fail to react entirely.
-
Solution: If using a neutral nucleophile like an alcohol or a primary/secondary amine, the reaction can be accelerated by adding a base (e.g., K₂CO₃, Et₃N, or a stronger base like NaH) to deprotonate the nucleophile, thereby increasing its nucleophilicity.[11][12][13] For example, using an alkoxide instead of an alcohol is more effective.[11]
-
-
Reaction Temperature: Many SNAr reactions have a significant activation energy barrier and require heating to proceed at a reasonable rate.[7]
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are generally preferred.[7][13] These solvents effectively solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[7] Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[7][14]
// Nodes start [label="Problem:\nLow / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=doubleoctagon]; check_substrate [label="Is substrate activated?\n(EWG ortho/para to LG)", fillcolor="#FBBC05", fontcolor="#202124"]; check_lg [label="Is leaving group\noptimal? (F > Cl > Br)", fillcolor="#FBBC05", fontcolor="#202124"]; check_nuc [label="Is nucleophile\nstrong enough?", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are conditions\noptimal?", fillcolor="#FBBC05", fontcolor="#202124"];
sol_substrate [label="Solution:\nUse more electron-\ndeficient arene.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_lg [label="Solution:\nSwitch to fluoro-arene\nif possible.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_nuc [label="Solution:\nAdd base (e.g., K₂CO₃, NaH)\nto deprotonate nucleophile.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_temp [label="Solution:\nIncrease temperature.\nMonitor via TLC/LCMS.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_solvent [label="Solution:\nUse polar aprotic solvent\n(DMSO, DMF, NMP).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Edges start -> check_substrate; check_substrate -> check_lg [label=" Yes "]; check_substrate -> sol_substrate [label=" No "];
check_lg -> check_nuc [label=" Yes "]; check_lg -> sol_lg [label=" No "];
check_nuc -> check_conditions [label=" Yes "]; check_nuc -> sol_nuc [label=" No "];
check_conditions -> sol_temp [label=" Temp too low? "]; check_conditions -> sol_solvent [label=" Wrong solvent? "]; } Caption: Troubleshooting flowchart for low-yield SNAr reactions.
Q2: I am observing multiple side products. How can I improve the reaction's selectivity?
A2: Side product formation often arises from di-substitution, competing reactions, or degradation.
-
Di-substitution: If your aromatic substrate contains more than one leaving group, the product of the initial substitution may be reactive enough to undergo a second substitution.
-
Reaction with Solvent (Solvolysis): If you are using a potentially nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, particularly at elevated temperatures.[7][11]
-
Competing Regioselectivity: On substituted heteroaromatic rings (e.g., dichloropyrimidines), the nucleophile may attack at more than one position.[11] The outcome is highly dependent on the electronic environment of the ring.[11]
-
Solution: Regioselectivity can sometimes be controlled by modifying the nucleophile, base, or solvent system. For example, tertiary amine nucleophiles have shown high selectivity for the C2 position on certain pyrimidines.[11]
-
-
Hydrolysis: If any reactants are sensitive to water, hydrolysis can be a competing pathway.
-
Solution: Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Q3: My reaction is proceeding very slowly. How can I increase the reaction rate?
A3: A slow reaction rate is typically due to a high activation energy. Several factors can be adjusted:
-
Increase Temperature: As mentioned, heating is one of the most effective ways to accelerate a slow SNAr reaction.[7]
-
Change Solvent: Switching from a protic or non-polar solvent to a polar aprotic solvent (DMSO, DMF) can dramatically increase the rate by enhancing the reactivity of the nucleophile.[7][16]
-
Use a Stronger Base: If your nucleophile requires deprotonation, using a stronger base can increase the equilibrium concentration of the more reactive anionic nucleophile. For example, switching from K₂CO₃ to NaH or KHMDS can accelerate the reaction.[13][17]
-
Consider a Catalyst: While classic SNAr reactions are uncatalyzed, certain systems can be accelerated. Lewis acids can activate nitrogen heterocycles, and transition metals can activate arenes via π-complexation, making them more susceptible to nucleophilic attack.[18] Organic superbases have also been shown to catalyze concerted SNAr reactions on even electron-rich aryl fluorides.[19][20]
Frequently Asked Questions (FAQs)
This section covers fundamental principles for designing and optimizing SNAr reactions.
Q1: What are the key requirements for a substrate to undergo an SNAr reaction?
A1: For a substrate to be suitable for a classic SNAr reaction, it must meet two primary criteria:
-
It must possess a good leaving group, typically a halide.[1]
-
The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -C(O)R.[1][2][21] This EWG must be positioned ortho or para to the leaving group to effectively stabilize the intermediate Meisenheimer complex via resonance.[2][4][5]
Q2: What makes a good leaving group in SNAr, and why is the reactivity order inverted compared to Sₙ2?
A2: The typical reactivity order for halogen leaving groups in SNAr is F > Cl ≈ Br > I.[1][7] This is the reverse of the order seen in Sₙ2 reactions. The reason lies in the two-step addition-elimination mechanism.[2][22] The first step, the nucleophilic attack on the ring, is the slow, rate-determining step.[1][9] Highly electronegative atoms like fluorine make the carbon they are attached to more electrophilic, thus accelerating this initial attack.[8][9] The C-F bond is broken in the second, fast step, where aromaticity is restored, so its high bond strength has less impact on the overall reaction rate.[9]
Q3: How do I choose the right solvent for my SNAr reaction?
A3: The ideal solvent for an SNAr reaction is typically a polar aprotic solvent.[7]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent choices.[7][13] They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, preserving its reactivity.[7]
-
Solvents to Avoid: Protic solvents like water, methanol, and ethanol should generally be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.[7][14] Non-polar solvents like toluene or hexane are also poor choices as they may not effectively dissolve the ionic reagents.
Q4: What is the Meisenheimer complex?
A4: The Meisenheimer complex is the key intermediate in the SNAr mechanism.[7][9] It is the resonance-stabilized, negatively charged species formed when the nucleophile adds to the electron-deficient aromatic ring.[4][7][13] This complex is non-aromatic. The subsequent elimination of the leaving group restores the aromaticity of the ring in the final product.[5][22] In some cases, with highly activated systems, these colored complexes can be stable enough to be observed or even isolated.[7][9]
// Invisible nodes for layout node [width=0, height=0, label=""]; p1; p2; p3; p4; p5;
// Reaction components sub [label=<
Ar-X (Activated Arene)
];
nuc [label=<
Nu- (Nucleophile)
];
plus1 [label="+"]; plus2 [label="+"];
mc [label=<
[Ar(X)(Nu)]- Meisenheimer Complex (Rate-determining step)
];
prod [label="Ar-Nu"]; lg [label="X⁻"];
// Edges sub -> p1 [style=invis]; nuc -> p1 [style=invis]; {rank=same; sub; plus1; nuc;} p1 -> mc [label="Addition\n(Slow)"];
mc -> p2 [style=invis]; p2 -> prod [label="Elimination\n(Fast)"]; p2 -> plus2 [style=invis]; p2 -> lg [style=invis]; {rank=same; prod; plus2; lg;} } Caption: The addition-elimination mechanism of SNAr reactions.
Quantitative Data & Experimental Protocols
Data Presentation
For effective planning, it is crucial to understand how reaction components influence outcomes. The tables below summarize these relationships.
Table 1: Relative Reactivity of Halogen Leaving Groups in SNAr
This table shows the significant rate enhancement when using fluoride as the leaving group compared to other halogens.
| Leaving Group (X) | Relative Rate |
| F | 3300 |
| Cl | 4.5 |
| Br | 2.7 |
| I | 1 |
| Data represents the reaction of 2,4-dinitrophenyl halides with piperidine in methanol.[7] |
Table 2: General Effect of Solvent Type on SNAr Reaction Rate
This table provides a qualitative comparison of solvent classes for SNAr reactions.
| Solvent Class | Example(s) | Dielectric Constant (ε) | General Effect on Rate | Rationale |
| Polar Aprotic | DMSO, DMF | High (30-50) | Strongly Accelerates | Solvates cation, leaving nucleophile highly reactive.[7] |
| Polar Protic | H₂O, EtOH | High (20-80) | Strongly Decelerates | Solvates nucleophile via H-bonding, reducing its reactivity.[7][14] |
| Non-Polar | Toluene, Hexane | Low (2-4) | Very Slow / No Reaction | Poor solubility of ionic reactants. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical setup for the reaction between an activated aryl fluoride and a primary or secondary amine.
-
Reactant Setup: To a round-bottom flask, add the activated aryl fluoride (1.0 eq), the amine nucleophile (1.1–1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).[12]
-
Solvent Addition: Add a polar aprotic solvent, such as DMSO or DMF, to achieve a suitable concentration (e.g., 0.1–0.5 M).
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50–100 °C.[12] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3x).[12]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12] Purify the crude residue by flash column chromatography on silica gel.[12]
Protocol 2: Workflow for SNAr Reaction Optimization
This protocol outlines a systematic approach to optimizing a new or low-yielding SNAr reaction.
// Nodes start [label="1. Initial Test Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Substrate (1 eq)\nNucleophile (1.2 eq)\nBase (K₂CO₃, 2 eq)\nSolvent (DMF), Temp (25 °C)"]; monitor [label="2. Monitor Progress\n(TLC / LC-MS at 1h, 4h, 24h)"]; analyze [label="3. Analyze Outcome", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
complete [label="Reaction Complete?\n(>90% conversion)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; slow [label="Reaction Slow?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
optimize_temp [label="4a. Increase Temperature\n(e.g., to 80 °C)"]; optimize_base [label="4b. Change Base\n(e.g., to NaH)"]; optimize_solvent [label="4c. Change Solvent\n(e.g., to DMSO)"];
rerun [label="5. Re-run Reaction\n& Monitor"];
success [label="6. Optimization Complete\nProceed to Scale-up", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Edges start -> setup -> monitor -> analyze; analyze -> complete [label=" Check\nConversion "];
complete -> success [label=" Yes "]; complete -> slow [label=" No "];
slow -> optimize_temp [label=" Yes "]; slow -> optimize_base [label=" No\n(No Reaction) "];
optimize_temp -> rerun; optimize_base -> optimize_solvent; optimize_solvent -> rerun;
rerun -> analyze [style=dashed]; } Caption: A systematic workflow for SNAr reaction optimization.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. organicchemistryguide.com [organicchemistryguide.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 14. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 19. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. byjus.com [byjus.com]
- 22. iscnagpur.ac.in [iscnagpur.ac.in]
Technical Support Center: Removal of Residual Palladium from Reaction Products
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from final products. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Q1: What are the most common methods for removing residual palladium from a final product?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1][2][3]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[1][4]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][4]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][5][6]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1][7]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).
-
The required level of purity: Regulatory limits for active pharmaceutical ingredients (APIs) are stringent.[8][9]
-
The scale of the reaction: Some methods are more scalable than others.
Below is a decision tree to guide your selection process.
Q3: My palladium scavenger is not effectively removing the catalyst. What are the common causes and solutions?
A3: Several factors can contribute to the poor performance of palladium scavengers.[10]
-
Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the oxidation state of the palladium species and the solvent system. Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[3]
-
Solution: Perform a small-scale screen with a panel of different scavengers to identify the most effective one for your specific reaction.[3]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact scavenger efficiency.
-
Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve performance.[10] Monitor the progress of the removal by analyzing aliquots at different time points.
-
-
Poor Mass Transfer: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in solution.
-
Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process.
-
-
Product-Palladium Complexation: Your product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.
-
Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[10]
-
Q4: I'm observing significant product loss after using activated carbon for palladium removal. How can I prevent this?
A4: Non-specific adsorption of the product onto the activated carbon is a common issue.[5]
-
Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading (typically 5-10 wt% relative to the crude product).[5][10]
-
Solution 2: Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal.[10]
-
Solution 3: Wash the Carbon: After filtration, wash the activated carbon on the filter with fresh solvent to recover any adsorbed product.[5]
Q5: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A5: Regulatory agencies such as the EMA and FDA have established strict limits for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration and 10 µ g/day for parenteral administration.[9][11] This translates to concentration limits that are typically in the low parts-per-million (ppm) range, depending on the maximum daily dose of the drug.[11][12]
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize the efficiency of different palladium removal techniques based on reported case studies. The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.
Table 1: Palladium Removal using Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| SiliaMetS Thiol | 2400 | ≤ 16 | 10 wt%, room temp, 16h | [13] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | 10 wt%, room temp, 16h | [13] |
| Biotage® MP-TMT | ~800 | < 10 | 5 equiv., room temp, overnight | [2][14] |
| Si-TMT | >5000 | < 50 | Column chromatography followed by scavenger | [7][15] |
| Triamine-functionalized silica | High | ≤ 33 | Pilot plant scale | [16] |
Table 2: Palladium Removal using Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Darco KB-B | 300 | < 1 | 0.2 wt, THF, 45°C, 18h | [16] |
| Nuchar AquaGuard | 9100 | ~6552 (28% removal) | 0.7 wt | [16] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | < 273 (>97% removal) | 0.7 wt + 0.35 wt | [16] |
| Generic Activated Carbon | ~1000 | 576 | Filtration and slurry in TBME | [17] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1][5]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, Biotage MP-TMT). The amount of scavenger is typically 3-5 molar equivalents relative to the initial amount of palladium catalyst used.[5]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1][5]
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[5]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[5]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[5][10]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[5]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[5]
-
Washing: Wash the Celite pad with fresh solvent to minimize product loss.[5]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[5]
-
Analysis: Determine the final palladium concentration using ICP-MS.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 12. usp.org [usp.org]
- 13. silicycle.com [silicycle.com]
- 14. biotage.com [biotage.com]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. onyxipca.com [onyxipca.com]
Validation & Comparative
Confirming the Structure of 4-Chloro-5-fluoro-2-methylpyridine via 13C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of 4-Chloro-5-fluoro-2-methylpyridine. By comparing predicted chemical shifts, derived from structurally related compounds, with anticipated experimental data, researchers can confidently verify the synthesis of this target molecule. This document outlines the expected 13C NMR spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for structural confirmation.
Predicted 13C NMR Chemical Shifts
| Carbon Position | Pyridine (CDCl₃)[1][2] | 2-Methylpyridine (CDCl₃) | 4-Chloropyridine (CDCl₃) | 5-Fluoropyridine (CDCl₃) | This compound (Predicted in CDCl₃) |
| C-2 | 150.1 | 158.0 | 150.8 | 152.1 | ~159-162 |
| C-3 | 123.8 | 122.1 | 125.4 | 110.1 (J_CF) | ~124-127 |
| C-4 | 136.0 | 136.1 | 144.5 | 138.2 | ~145-148 |
| C-5 | 123.8 | 120.8 | 125.4 | 142.1 (J_CF) | ~140-143 (d, J_CF) |
| C-6 | 150.1 | 149.2 | 150.8 | 140.2 (J_CF) | ~148-151 |
| -CH₃ | - | 24.5 | - | - | ~23-26 |
Note: Chemical shifts are in ppm relative to TMS. Predicted values are estimations based on additive substituent effects and may vary from experimental results. d denotes a doublet due to carbon-fluorine coupling.
Structural Confirmation Workflow
The process of confirming the structure of this compound using 13C NMR involves a logical progression from sample preparation to spectral analysis and comparison.
Caption: Logical workflow for the confirmation of this compound structure via 13C NMR.
Experimental Protocol: 13C NMR Spectroscopy
The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum of an organic compound.[3][4]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR and its residual solvent peak at ~77.16 ppm can also be used as a secondary reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe for the 13C frequency.
-
Set the appropriate spectral parameters, including:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.[5]
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR.[4][6] Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A typical range for carbon NMR is 0 to 220 ppm.[6][7]
-
-
Initiate the data acquisition.
3. Data Processing:
-
After the acquisition is complete, the Free Induction Decay (FID) signal is processed.
-
Apply a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode (positive).
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
By following this guide, researchers can effectively use 13C NMR spectroscopy as a powerful tool to verify the successful synthesis and confirm the structure of this compound. The comparison of experimental data with the predicted chemical shifts based on known substituent effects provides a robust method for structural elucidation.
References
Suzuki Coupling of Pyridyl Halides: A Comparative Analysis of Chloropyridines and Bromopyridines
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl moieties crucial for pharmaceutical and materials science applications.[1] For researchers and drug development professionals, the choice of starting materials is a critical decision that balances reactivity, cost, and availability. This guide provides an objective comparison of the Suzuki coupling efficiency of chloropyridines and bromopyridines, supported by experimental data, to inform this selection process.
The fundamental difference in reactivity between chloropyridines and bromopyridines in palladium-catalyzed cross-coupling reactions lies in the carbon-halogen bond dissociation energy (BDE). The C-Cl bond is significantly stronger (approximately 339 kJ/mol) than the C-Br bond (approximately 276 kJ/mol).[2] This disparity dictates that the rate-determining oxidative addition of the C-X bond to the palladium(0) catalyst is more facile for bromopyridines, which are consequently more reactive and often can be coupled under milder conditions.[2]
Chloropyridines, while frequently more economical and readily available, are less reactive and historically presented a greater challenge.[3] However, significant advancements in catalyst technology, particularly the development of sophisticated phosphine ligands and N-heterocyclic carbenes (NHCs), have led to highly active systems capable of efficiently coupling these more inert substrates, often requiring higher temperatures and specific reaction conditions.[4]
Comparative Performance: A Data-Driven Overview
The following table summarizes quantitative data from various studies, illustrating the differences in reaction conditions and yields for the Suzuki coupling of chloropyridines and bromopyridines.
| Halopyridine Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 3-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ / NHC Ligand | NaHCO₃ | H₂O | Not Specified | 39-99 | [5] |
| 6-Chloro-3-aminopyridine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / 18 | 70-90 (for 5-bromo analog) | [6] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 / 18 | High (not specified) | [7] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | EtOH/H₂O | Not Specified | Moderate to Excellent | [8] |
| 5-Bromo-2-methyl-3-aminopyridine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / Not Specified | Moderate to Good | [9] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | 81 | [10] |
Understanding the Reaction: Catalytic Cycle and Workflow
The efficiency of the Suzuki-Miyaura coupling is governed by a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The general experimental workflow for a Suzuki coupling reaction is a multi-step process that requires careful control of the reaction environment to ensure high yields.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of a chloropyridine and a bromopyridine derivative.
Protocol 1: Suzuki Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[7]
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acid[9]
-
Reaction Setup: In a Schlenk flask, mix 5-bromo-2-methylpyridin-3-amine (1.0 eq), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane.
-
Inert Atmosphere: Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Reagent Addition: Add the respective arylboronic acid (1.1-1.2 equivalents), potassium phosphate (2-3 equivalents), and water.
-
Reaction: Heat the reaction mixture to 85-95 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method.
Conclusion: A Balance of Reactivity and Practicality
The choice between chloropyridines and bromopyridines for Suzuki coupling is a strategic one. Bromopyridines are generally more reactive, allowing for milder reaction conditions and potentially broader substrate scope with simpler catalyst systems.[2] In contrast, chloropyridines are often more cost-effective but necessitate more specialized and highly active catalyst systems, often requiring higher temperatures and careful optimization.[3] For researchers, the decision will hinge on the specific requirements of their synthetic route, including the presence of sensitive functional groups, the scale of the reaction, and economic considerations. The continuous evolution of catalyst technology is progressively narrowing the reactivity gap, making chloropyridines increasingly viable and attractive partners in Suzuki-Miyaura cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to SNAr Reaction Rates of Halopyridines
For Researchers, Scientists, and Drug Development Professionals
The Nucleophilic Aromatic Substitution (SNAr) reaction is a fundamental transformation in modern organic synthesis, particularly vital in the fields of medicinal chemistry and drug development for constructing complex molecular architectures. The pyridine scaffold is a ubiquitous feature in pharmaceuticals, and functionalizing it via SNAr reactions is a common strategy. The choice of the halogen on the pyridine ring significantly impacts the reaction rate and conditions required. This guide provides an objective comparison of the SNAr reaction rates for different halopyridines, supported by experimental data and detailed protocols.
The "Element Effect": Understanding Halopyridine Reactivity
In the context of SNAr reactions, the reactivity of halopyridines is governed by a principle known as the "element effect". The reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack on the carbon atom bearing the halogen, is typically the rate-determining step.[1][2] This attack temporarily breaks the aromaticity of the ring to form a resonance-stabilized anionic intermediate, the Meisenheimer complex.[3]
The high electronegativity of the fluorine atom strongly polarizes the carbon-fluorine bond and withdraws electron density from the pyridine ring. This makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4] Consequently, despite the carbon-fluorine bond being the strongest single bond to carbon, fluoride is an excellent leaving group in this context because the bond-breaking step is not rate-limiting.[3][4] This leads to a reactivity trend that is the inverse of that seen in SN2 reactions.[2]
The generally accepted order of reactivity for halopyridines in SNAr reactions is:
This enhanced reactivity often allows reactions with fluoropyridines to be conducted under much milder conditions compared to their chloro- or bromo- counterparts, which is a significant advantage when working with complex molecules bearing sensitive functional groups.[3][7]
Quantitative Rate Comparison
Experimental data clearly illustrates the superior reactivity of fluoropyridines. A classic study comparing the reaction of 2-halopyridines with a nucleophile under identical conditions provides a stark quantitative measure of this effect.
| Halopyridine | Nucleophile/Solvent | Relative Rate | Reference |
| 2-Fluoropyridine | Sodium Ethoxide / Ethanol | 320 | [3][7] |
| 2-Chloropyridine | Sodium Ethoxide / Ethanol | 1 | [3][7] |
This substantial rate enhancement underscores why 2-fluoropyridines are often the substrates of choice for medicinal chemists looking to perform late-stage functionalization or build molecular libraries efficiently.
Experimental Protocol: A Representative SNAr Reaction
This section details a representative experimental procedure for the SNAr reaction between a fluoropyridine and an amine nucleophile.
Reaction: Synthesis of 2-(morpholino)pyridine from 2-fluoropyridine and morpholine.
Materials:
-
2-Fluoropyridine (1.0 equivalent)
-
Morpholine (1.2 equivalents)
-
Potassium Phosphate (K₃PO₄) (1.5 equivalents)
-
Anhydrous tert-Amyl Alcohol (to achieve 0.2 M concentration)
-
Ethyl Acetate
-
Water
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Nitrogen or Argon source
Procedure: [3]
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add potassium phosphate (1.5 eq.).
-
Reagent Addition: Add the 2-fluoropyridine (1.0 eq.) and morpholine (1.2 eq.) to the flask.
-
Solvent Addition: Add enough anhydrous tert-amyl alcohol to achieve a suitable reaction concentration (e.g., 0.2 M).
-
Reaction: Stir the reaction mixture and heat it to 110 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC/MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer again with ethyl acetate to ensure full recovery of the product.
-
Purification: Combine the organic layers, dry them over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography, if necessary.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for a typical SNAr reaction with a halopyridine.
Conclusion
For nucleophilic aromatic substitution reactions on the pyridine ring, the choice of halogen is a critical determinant of reactivity. Fluoropyridines exhibit significantly higher reaction rates compared to other halopyridines, a phenomenon attributed to the rate-determining nucleophilic attack being accelerated by fluorine's high electronegativity.[3][7] This enhanced reactivity allows for the use of milder conditions, broadening the scope and applicability of the SNAr reaction in the synthesis of complex, biologically active molecules. The provided data and protocols serve as a practical guide for researchers to effectively harness these powerful transformations in their work.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Fluorinated vs. Non-Fluorinated Pyridines: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the biological activity of these versatile heterocyclic compounds. This guide provides an objective comparison of the performance of fluorinated versus non-fluorinated pyridines, supported by experimental data, to inform rational drug design and development.
Data Presentation: Quantitative Comparison of Biological Activity
The introduction of fluorine can significantly alter the biological and physicochemical properties of pyridine derivatives. The following tables summarize quantitative data from comparative studies.
Table 1: Antiproliferative Activity of Fluorinated vs. Non-Fluorinated Pyridine Derivatives
| Compound ID | Structure | Substitution on Pyridine Ring | Target Cell Line | IC50 (µM) |
| 25 | Pyridine Derivative | Non-fluorinated | SW1116 | 24.89 |
| 40 | Pyridine Derivative | Fluorine (para-position) | SW1116 | 15.71 |
| 25 | Pyridine Derivative | Non-fluorinated | BGC823 | Not Reported |
| 40 | Pyridine Derivative | Fluorine (para-position) | BGC823 | 17.84 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Lipophilicity of Fluorinated vs. Non-Fluorinated 2-(Thioalkyl)pyridines
| Compound ID | Structure | Substitution on Thioalkyl Group | logD7.4 |
| 1 | 2-(Methylthio)pyridine | Non-fluorinated (SCH3) | 1.69 |
| 2 | 2-((Difluoromethyl)thio)pyridine | Difluorinated (SCF2H) | 1.95 |
| 3 | 2-((Trifluoromethyl)thio)pyridine | Trifluorinated (SCF3) | 2.13 |
logD7.4: The logarithm of the distribution coefficient at pH 7.4, a measure of the lipophilicity of a compound at physiological pH.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Antiproliferative Activity
This protocol is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of cells.
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[1]
Materials:
-
Cancer cell lines (e.g., SW1116, BGC823)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (fluorinated and non-fluorinated pyridines) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds). Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[2]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Rho Kinase (ROCK) Signaling Pathway
The Rho kinase (ROCK) signaling pathway plays a crucial role in regulating cellular processes such as proliferation, motility, and morphology, which are often dysregulated in cancer.[3][4] Pyridine-based inhibitors have been developed to target this pathway.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a compound.
References
A Comparative Guide to LC-MS Analysis for Purity Assessment of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity assessment of substituted pyridines. Detailed experimental protocols and comparative performance data are presented to aid in the selection of the most suitable analytical approach for your research and quality control needs.
Introduction
Substituted pyridines are fundamental building blocks in the pharmaceutical and chemical industries. Ensuring their purity is critical, as impurities can lead to unwanted side reactions, reduced product yield, and potential toxicity. LC-MS has become an indispensable tool for the separation, identification, and quantification of the main component and its related impurities. This guide compares two primary LC-MS approaches: Reversed-Phase (RP) and Mixed-Mode Liquid Chromatography (MMLC).
Common Impurities in Substituted Pyridines
The purity profile of a substituted pyridine is largely dependent on its synthetic route. Common impurities may include:
-
Starting Materials and Reagents: Unreacted precursors, such as aldehydes, ketones, or boronic acids.
-
Isomers: Positional isomers (e.g., picolines, lutidines) that are often difficult to separate due to their similar physicochemical properties.
-
By-products: Compounds formed through side reactions, such as over-alkylation, hydrolysis, or coupling reactions (e.g., bipyridines).
-
Degradation Products: Oxidation products like pyridine N-oxides, which can be mutagenic and require control at trace levels.
Comparison of LC-MS Methodologies
The choice between Reversed-Phase and Mixed-Mode chromatography is crucial for the effective analysis of substituted pyridines, which are often polar and basic compounds.
Method 1: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
Reversed-phase chromatography, typically employing C18 columns, is a widely used technique. However, for polar basic compounds like many substituted pyridines, it can present challenges such as poor retention and peak tailing. Method modifications are often necessary to achieve adequate separation.
Method 2: Mixed-Mode Liquid Chromatography-Mass Spectrometry (MMLC-MS)
Mixed-mode chromatography combines reversed-phase and ion-exchange retention mechanisms on a single stationary phase. This approach offers enhanced retention and selectivity for polar and charged analytes, making it particularly suitable for the analysis of substituted pyridines and their impurities without the need for ion-pairing reagents that are often incompatible with mass spectrometry.
Quantitative Data Summary
The following tables summarize the performance characteristics of the two LC-MS methodologies based on available data for pyridine and its derivatives.
Table 1: Comparison of LC-MS Methods for Purity Assessment of Substituted Pyridines
| Parameter | Reversed-Phase LC-MS | Mixed-Mode LC-MS | Key Advantages |
| Applicability | Suitable for less polar substituted pyridines and their non-polar impurities. | Highly effective for polar and basic substituted pyridines and their ionic impurities. | MMLC offers broader applicability for diverse pyridine derivatives. |
| Selectivity | Good for non-polar compounds, but may require method optimization for isomers. | Excellent selectivity for isomers and polar impurities due to dual retention mechanism. | Superior resolution of closely related structures with MMLC. |
| Retention | Poor retention for highly polar pyridines, may require derivatization or specific columns. | Enhanced retention of polar analytes without ion-pairing reagents. | Better peak shapes and retention for polar compounds with MMLC. |
| MS Compatibility | Generally good, but some mobile phase additives can cause ion suppression. | Excellent, as it avoids non-volatile ion-pairing reagents.[1] | Cleaner mass spectra and better sensitivity with MMLC. |
Table 2: Performance Data for Selected Pyridine Analytes
| Analyte(s) | Method | Column | LOD/LOQ/MDL | RSD (%) | Reference |
| Pyridine, 2-picoline, 4-picoline, quinoline | RP-HPLC-ESI-MS/MS | Zorbax SB-Aq | LOD: 1.74-14.32 ng/cig | < 9 | [2] |
| Nitrogen-Containing Heterocycles (incl. Pyridine) | MMLC-MS | Primesep 200 | MDL: 3-6 µg/L | Not Specified | [3] |
| 2-hydroxypyridine N-oxide (as dansyl-derivative) | LC-MS/MS | Not Specified | Reporting Limit: 0.1 ng/mL (0.1 ppm) | Not Specified | [4] |
Experimental Protocols
Method 1: Reversed-Phase LC-MS Protocol
This protocol is based on a validated method for the simultaneous determination of pyridine and its derivatives.[2]
-
Sample Preparation:
-
Accurately weigh and dissolve the substituted pyridine sample in a suitable diluent (e.g., acetonitrile/water mixture).
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm filter prior to injection.
-
-
Liquid Chromatography:
-
Column: Zorbax SB-Aq (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Ammonium acetate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient program to ensure separation of the main peak from its impurities.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 - 20 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full Scan for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Drying Gas Temperature: 250 °C
-
Drying Gas Flow: 11.0 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 3.2 kV
-
Method 2: Mixed-Mode LC-MS Protocol
This protocol is a representative method for the analysis of polar nitrogen-containing heterocycles.[3]
-
Sample Preparation:
-
Prepare the sample as described in the Reversed-Phase LC-MS protocol.
-
-
Liquid Chromatography:
-
Column: Primesep 200 (2.1 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to achieve separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: ESI, Positive
-
Scan Mode: Full Scan and SIM/MRM as required.
-
MS Parameters: Optimized for the specific analytes of interest.
-
Mandatory Visualizations
References
- 1. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Carbon-Carbon Bond Formation with Chloropyridines
The functionalization of pyridine rings is a critical endeavor in the fields of medicinal chemistry and materials science. Chloropyridines, being readily available and cost-effective building blocks, are attractive substrates for carbon-carbon (C-C) bond formation. The selection of an appropriate catalyst is paramount for achieving high efficiency and yield in these cross-coupling reactions. This guide provides a comparative analysis of various catalytic systems for common C-C bond-forming reactions with chloropyridines, supported by experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between organoboron compounds and organic halides. For chloropyridines, which can be challenging substrates, the choice of palladium catalyst and ligand is crucial.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System (Pd Source / Ligand) | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | [1] |
| Pd(OAc)₂ / PPh₃ | 3-chloropyridine | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 | [1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Resin-supported chloropyrimidines | Arylboronic acids | KF | THF | 50 | Overnight | Moderate | [1][2] |
| PdCl₂(dcpp) | Chloropyridines | Tetrabutylammonium 2-pyridylborate salts | - | - | - | - | Good to Excellent | [3] |
| Pd(OAc)₂ / P(o-tolyl)₃ | N-methyl 4-chloropicolinamide | Phenylboronic acid | - | - | - | 20 | 63 (97% conversion) | [4] |
dcpp: 1,3-bis(dicyclohexylphosphino)propane
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed methodology for the Suzuki-Miyaura cross-coupling reaction is provided below, based on established literature procedures.[1]
-
Reagent Preparation : In a Schlenk flask, combine the chloropyridine derivative, the arylboronic acid (1.1-1.2 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of the inert gas.
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1) via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]
Buchwald-Hartwig Amination
While primarily a C-N bond-forming reaction, the principles of catalyst selection for activating the C-Cl bond in chloropyridines are highly relevant and often studied alongside C-C couplings. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[6]
Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination of Chloro-heterocycles
| Catalyst System (Pd Source / Ligand) | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ / XPhos | 2,4-dichloropyridine | Anilines | K₂CO₃ | t-Amyl alcohol | 100 | - | High | [7] |
| Pd(OAc)₂ / DavePhos | 6-bromo-2,3-disubstituted quinazolinone | p-toluidine | NaOtBu | 1,4-Dioxane | 100 | 8 | 93 | [8] |
| Pd₂(dba)₃ / DavePhos | 6-bromo-2,3-disubstituted quinazolinone | p-toluidine | NaOtBu | 1,4-Dioxane | 100 | 8 | 93 | [8] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of challenging chloro-heterocycles.[6]
-
Reaction Setup : To an oven-dried Schlenk tube, add the chloropyridine, the amine (1.2-1.5 equivalents), the base (e.g., NaOtBu), the palladium precatalyst, and the ligand.
-
Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) via syringe.
-
Reaction : Place the reaction tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by GC or LC-MS.
-
Work-up and Purification : After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite. The filtrate is then concentrated, and the residue is purified by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, reacting terminal alkynes with aryl or vinyl halides. This reaction typically employs a dual catalytic system of palladium and copper.[9]
Data Presentation: Catalyst Performance in Sonogashira Coupling of Halopyridines
| Catalyst System (Pd/Cu Source / Ligand) | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-amino-3-bromopyridines | Terminal alkynes | Et₃N | DMF | 100 | 3 | 72-96 | [10] |
| Pd-Cu catalysis | 2-chloro-3,6-dicarbonyl pyrazine | 1-hexyne | - | - | - | - | - | [11] |
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a representative procedure for the Sonogashira coupling of halopyridines.[10]
-
Reaction Setup : To a reaction vessel, add the halopyridine, the terminal alkyne, the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Base : Add the solvent (e.g., DMF) and the base (e.g., Et₃N).
-
Reaction Conditions : Heat the mixture at the specified temperature (e.g., 100 °C) for the required duration (e.g., 3 hours).
-
Work-up and Purification : After cooling, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Comparative Visualization of Catalytic Systems
To better understand the components and workflow of these catalytic reactions, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. heteroletters.org [heteroletters.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-5-fluoro-2-methylpyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 4-Chloro-5-fluoro-2-methylpyridine, a halogenated pyridine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for similar halogenated organic compounds and information from SDSs of structurally related chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat and closed-toe shoes.
All handling of this compound should be conducted in a well-ventilated laboratory hood to minimize inhalation exposure.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Plan:
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Containerization: Use a robust, leak-proof container that is compatible with halogenated organic compounds. The container must be securely sealed.
-
Labeling: Clearly label the waste container with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., "Harmful," "Irritant"), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
-
Arrangement for Pickup: Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the general parameters for the disposal of similar halogenated pyridines, which should be considered as guidance.
| Parameter | Guideline | Source Analogy |
| Primary Disposal Method | Incineration in a permitted hazardous waste incinerator. | General practice for halogenated organic compounds. |
| Container Type | Chemically resistant, sealed container (e.g., polyethylene or glass). | SDS for similar compounds. |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Hazard Symbols. | Universal hazardous waste labeling standards. |
| Storage Conditions | Cool, dry, well-ventilated area away from incompatible materials. | SDS for similar compounds. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is provided as a general guide and is based on data for structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) office and a licensed hazardous waste disposal professional for specific guidance. Adherence to all local, state, and federal regulations is mandatory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




